OPC-28326
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKMDLUOAVUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-17-7 | |
| Record name | OPC-28326 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-28326 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
OPC-28326: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-28326, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel, selective peripheral vasodilator.[1] Its primary mechanism of action is as a potent antagonist of α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[2][3] This selectivity is thought to contribute to its unique pharmacological profile, characterized by a pronounced increase in femoral artery blood flow with minimal impact on systemic blood pressure and heart rate.[1] Beyond its vasodilatory effects, this compound has also been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic need for a selective peripheral vasodilator for conditions such as peripheral vascular disease and Raynaud's syndrome. The rationale was to develop a compound that could increase blood flow to the extremities without causing significant systemic cardiovascular side effects. The α2-adrenergic receptors, particularly the α2C subtype, which are expressed in the vascular tissues of skeletal muscle, were identified as a promising target.[2] By selectively antagonizing these receptors, it was hypothesized that localized vasodilation could be achieved.
While a detailed, step-by-step account of the initial screening and lead optimization process for this compound is not publicly available, a general workflow for the discovery of a selective α2-adrenoceptor antagonist can be conceptualized.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a substituted benzoyl chloride with a functionalized piperidine (B6355638) derivative. General methods for the synthesis of related 4-aminopiperidine (B84694) derivatives have been described in the patent literature. These methods often involve the reductive amination of a 4-piperidone (B1582916) precursor.
Pharmacological Profile
In Vitro Receptor Binding Affinity
This compound demonstrates a distinct binding affinity profile for α2-adrenoceptor subtypes, with a notable preference for the α2C subtype.
| Receptor Subtype | Ki (nM)[2][3] |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
| α2D (rat) | 3840 ± 887 |
| α2B (rat) | 633 ± 46 |
| α2C (rat) | 13.7 ± 1.9 |
In Vivo Pharmacological Effects
The in vivo effects of this compound have been characterized in various animal models, demonstrating its selective vasodilatory and angiogenic properties.
| Animal Model | Dosage | Primary Outcome | Reference |
| Anesthetized open-chest dogs | 0.3 and 1.0 µg/kg (i.v.) | Selective increase in femoral artery blood flow with minimal effects on systemic blood pressure and heart rate. | [1] |
| Spinally anesthetized dogs | - | Dose-dependent inhibition of phenylephrine-induced increases in blood pressure. | [1] |
| Isoflurane anesthetized rats | 3 mg/kg (intraduodenally) | 44.7 ± 13.8% increase in femoral blood flow. | [2] |
| Conscious dogs under buprenorphine sedation | 0.3, 1.0, and 3.0 mg/kg (p.o.) | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. | [5] |
| Male C3H/He mice with myocardial infarction | 0.05% in diet | Significantly greater survival rate (83% vs. 44%) and mitigation of left ventricular remodeling and dysfunction at 4 weeks post-infarction. | [6] |
Mechanism of Action
The primary mechanism of action of this compound is the selective antagonism of α2C-adrenoceptors. This leads to vasodilation, particularly in the femoral arterial bed where these receptors are abundant.[2] In addition to its direct vasodilatory effects, this compound promotes angiogenesis through a distinct signaling pathway.
This compound has been shown to induce the phosphorylation of endothelial nitric oxide synthase (eNOS) via the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[4] This leads to increased production of nitric oxide, a key signaling molecule in both vasodilation and angiogenesis.
Experimental Protocols
While specific, detailed protocols for the studies on this compound are not exhaustively reported in the public domain, the following sections outline the general methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the specific human α2-adrenoceptor subtypes (α2A, α2B, and α2C) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]Rauwolscine) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
In Vivo Blood Flow Measurement in Anesthetized Dogs
Objective: To assess the effect of this compound on femoral artery blood flow.
General Protocol:
-
Animal Preparation: Beagle dogs are anesthetized, and the femoral artery is surgically exposed.
-
Instrumentation: An electromagnetic flow probe is placed around the femoral artery to continuously measure blood flow. Arterial blood pressure and heart rate are also monitored.
-
Drug Administration: this compound is administered intravenously at various doses.
-
Data Collection: Femoral blood flow, mean arterial pressure, and heart rate are recorded continuously before and after drug administration.
Perfused Rat Hindlimb Preparation
Objective: To evaluate the vasodilatory effect of this compound in an isolated vascular bed.
General Protocol:
-
Animal Preparation: Rats are anesthetized, and the femoral artery and vein of the hindlimb are cannulated.
-
Perfusion: The hindlimb is perfused with a physiological salt solution at a constant flow rate.
-
Drug Administration: A vasoconstrictor (e.g., phenylephrine) is added to the perfusate to induce a stable state of vasoconstriction. This compound is then added to the perfusate at various concentrations.
-
Data Collection: The perfusion pressure is continuously monitored. A decrease in perfusion pressure indicates vasodilation.
Endothelial Cell Tube Formation Assay
Objective: To assess the pro-angiogenic activity of this compound in vitro.
General Protocol:
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media.
-
Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel) is prepared in a multi-well plate.
-
Cell Seeding: HAECs are seeded onto the gel in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for the formation of tube-like structures.
-
Analysis: The formation of capillary-like structures is observed and quantified by microscopy.
Western Blot Analysis for pAkt and peNOS
Objective: To determine the effect of this compound on the phosphorylation of Akt and eNOS.
General Protocol:
-
Cell Treatment: Endothelial cells are treated with this compound for various times and at different concentrations.
-
Protein Extraction: Total protein is extracted from the cells.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (pAkt), total Akt, phosphorylated eNOS (peNOS), and total eNOS.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
This compound is a selective peripheral vasodilator with a unique pharmacological profile attributed to its potent and selective antagonism of α2C-adrenoceptors. Its ability to increase femoral blood flow with minimal systemic effects, coupled with its pro-angiogenic properties mediated by the PI3K/Akt/eNOS pathway, suggests its therapeutic potential in the treatment of peripheral vascular diseases. Further research, particularly on its clinical efficacy and safety, is warranted. The lack of publicly available, detailed synthesis and drug discovery protocols highlights the proprietary nature of pharmaceutical research and development.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OPC-28326 in Peripheral Vasodilation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-28326 is a novel small molecule compound demonstrating potent and selective peripheral vasodilatory effects, primarily through its action as an antagonist of α2-adrenergic receptors. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, with a focus on its role in promoting peripheral vasodilation. It consolidates key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of new therapies for peripheral vascular diseases.
Introduction
Peripheral arterial disease (PAD) and other vasospastic disorders, such as Raynaud's phenomenon, are characterized by insufficient blood flow to the extremities, leading to ischemia, pain, and in severe cases, tissue necrosis. Current therapeutic strategies often lack specificity and can be associated with systemic side effects. This compound has emerged as a promising therapeutic candidate due to its selective vasodilatory action on peripheral blood vessels, with minimal impact on systemic blood pressure and heart rate.[1][2] This targeted activity is attributed to its unique affinity for specific subtypes of α2-adrenergic receptors, which are key regulators of vascular tone.
Mechanism of Action: Selective α2-Adrenergic Receptor Antagonism
The primary mechanism underlying the vasodilatory effect of this compound is its potent and selective antagonism of α2-adrenergic receptors.[2][3][4] These receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, mediate vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive signaling, leading to vasodilation and increased blood flow.
Subtype Selectivity
Notably, this compound exhibits a preferential binding affinity for the α2C-adrenoceptor subtype, followed by the α2B subtype, with significantly lower affinity for the α2A subtype.[5][6] The high expression of α2C-adrenoceptors in the vascular tissues of skeletal muscle, particularly in the hind limbs, is believed to account for the selective femoral blood flow enhancement observed with this compound administration.[6]
Signaling Pathway
The vasodilatory signaling cascade initiated by this compound involves more than just direct receptor blockade. Evidence suggests the involvement of downstream signaling molecules, including the phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt.[5] This indicates that this compound may also promote vasodilation through the nitric oxide (NO) pathway, a critical regulator of vascular homeostasis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity (Ki values)
| Receptor Subtype | Ki (nM) | Reference |
| α2A-adrenoceptor | 2040 | [5][7] |
| α2B-adrenoceptor | 285 | [5][7] |
| α2C-adrenoceptor | 55 | [5][7] |
| α2D-adrenoceptor (rat) | 3840 ± 887 | [6] |
| α2B-adrenoceptor (rat) | 633 ± 46 | [6] |
| α2C-adrenoceptor (rat) | 13.7 ± 1.9 | [6] |
Table 2: In Vivo Hemodynamic Effects in Animal Models
| Species | Dose | Effect | Reference |
| Anesthetized Dogs | 0.3 and 1.0 µg/kg (i.v.) | Selective increase in femoral artery blood flow with minimal effect on systemic blood pressure and heart rate. | [1] |
| Anesthetized Rats | 3 mg/kg (intraduodenal) | 44.7 ± 13.8% increase in femoral blood flow at 45 min. | [6] |
| Anesthetized Rats | 3 mg/kg (intraduodenal) | 3.6 ± 5.5% increase in carotid blood flow at 45 min. | [6] |
Table 3: Clinical Trial Data in Scleroderma Patients with Raynaud's Phenomenon
| Dose | Outcome | Result | P-value | Reference |
| 40 mg (oral) | Time to 50% recovery of pre-challenge digital skin temperature | 5.8 minutes (vs. 10.0 minutes for placebo) | 0.02 | [8] |
| 40 mg (oral) | Time to 70% recovery of pre-challenge digital skin temperature | 13.8 minutes (vs. 19.5 minutes for placebo) | 0.01 | [8] |
| 10 mg (oral) | Time to 50% recovery of pre-challenge digital skin temperature | 9.0 minutes (vs. 10.0 minutes for placebo) | 0.65 (not significant) | [8] |
| 10 mg (oral) | Time to 70% recovery of pre-challenge digital skin temperature | 15.3 minutes (vs. 19.5 minutes for placebo) | 0.07 (not significant) | [8] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the characterization of this compound.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity of this compound to different α2-adrenoceptor subtypes.
-
Cell Lines: Chinese hamster ovary (CHO) cells overexpressing specific rat or human α2-adrenoceptor subtypes (α2A/D, α2B, α2C) were utilized.[6]
-
Radioligand: [3H]RX821002, a known α2-adrenoceptor antagonist, was used as the radiolabeled ligand.[6]
-
Procedure:
-
Membrane preparations from the CHO cells were incubated with a fixed concentration of [3H]RX821002.
-
Increasing concentrations of unlabeled this compound were added to compete for binding to the receptors.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was then calculated using the Cheng-Prusoff equation.
Anesthetized Animal Models
In vivo studies in anesthetized animals were essential for evaluating the hemodynamic effects of this compound.
-
Animal Models: Open-chest dogs and isoflurane-anesthetized rats were used.[1][6]
-
Anesthesia: A combination of anesthetic agents was used to maintain a stable plane of anesthesia while minimizing cardiovascular depression.
-
Instrumentation:
-
Catheters were placed for drug administration (e.g., intravenous, intraduodenal) and blood pressure monitoring.
-
Flow probes were placed around specific arteries (e.g., femoral, carotid) to measure blood flow.
-
ECG leads were attached to monitor heart rate.
-
-
Procedure:
-
Baseline hemodynamic parameters were recorded.
-
This compound was administered at various doses.
-
Hemodynamic parameters (blood pressure, heart rate, regional blood flow) were continuously monitored and recorded.
-
-
Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared across different doses and time points.
References
- 1. Direct vasodilator activity of atropine in the rat perfused hindlimb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind placebo-controlled crossover study of oral nicardipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double blind placebo controlled crossover randomized trial of diltiazem in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new protocol for removal of the endothelium from the perfused rat hind-limb preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelium-dependent vasodilation in different rat hindlimb skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind, randomized, placebo-controlled crossover trial of the α2C-adrenoceptor antagonist ORM-12741 for prevention of cold-induced vasospasm in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double blind cross-over trial of nifedipine in the treatment of primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Selectivity Profile of OPC-28326
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a novel peripheral vasodilator. The information presented herein is intended to support further research and development efforts by providing detailed data on its binding affinities, functional activities, and underlying mechanism of action.
Introduction
This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a selective peripheral vasodilator.[1] Its primary mechanism of action is the antagonism of α2-adrenergic receptors, with a notable preferential affinity for the α2C-adrenoceptor subtype.[2][3] This selectivity is thought to contribute to its unique pharmacological profile, characterized by a potent vasodilating effect on the femoral arterial bed with minimal impact on systemic blood pressure and heart rate at low doses.[1][2] Beyond its vasodilatory effects, this compound has also been shown to possess angiogenic properties.[4]
Selectivity Profile: Binding Affinity Data
The selectivity of this compound has been characterized through radioligand binding assays, determining its affinity (Ki) for various α2-adrenoceptor subtypes. The data from two key studies are summarized below. While the absolute Ki values show some variation, the rank order of potency (α2C > α2B > α2A/α2D) is consistent across studies.
Table 1: Binding Affinity (Ki) of this compound for α2-Adrenoceptor Subtypes
| Receptor Subtype | Study 1 Ki (nM)[3] | Study 2 Ki (nM)[5] |
| α2A | 2040 | - |
| α2D (rat homolog of human α2A) | - | 3840 ± 887 |
| α2B | 285 | 633 ± 46 |
| α2C | 55 | 13.7 ± 1.9 |
Table 2: Comparative Binding Affinities (Ki) of this compound and Yohimbine
| Compound | α2A Ki (nM)[3] | α2B Ki (nM)[3] | α2C Ki (nM)[3] |
| This compound | 2040 | 285 | 55 |
| Yohimbine | 3.0 | 2.0 | 11.0 |
Biochemical studies have also indicated that this compound has no significant effect on phosphodiesterase-3 and -5.[1] Although binding studies have shown some affinity for serotonin (B10506) 5-HT(2) receptors, functional assays in isolated canine femoral artery preparations demonstrate no effect except at very high concentrations.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its vasodilatory and angiogenic effects through a well-defined signaling cascade. As an antagonist of α2-adrenoceptors, particularly the α2C subtype, it blocks the inhibitory effect of endogenous catecholamines on adenylyl cyclase, leading to downstream signaling events. Furthermore, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS pathway, resulting in the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[4]
Experimental Protocols
These assays were conducted to determine the binding affinity of this compound to α2-adrenoceptor subtypes.
-
Cell Lines: Chinese hamster ovary (CHO) cell lines overexpressing rat α2D-, α2B-, or α2C-adrenoceptors were utilized.[5]
-
Membrane Preparation: Cell membrane preparations from the aforementioned CHO cells were used for the binding assays.[5]
-
Radioligand: [3H]RX821002 was used as the radiolabeled ligand.[5]
-
Assay Principle: The assay is based on the principle of competitive binding, where this compound competes with the radioligand for binding to the receptor.
-
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [3H]RX821002 and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from the free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vitro Luciferase Assay:
-
Cell Lines: CHO cells co-expressing both the α2-adrenoceptor subtypes and a luciferase reporter gene driven by cAMP elevation.[5]
-
Principle: α2-adrenoceptor activation by an agonist (e.g., epinephrine) inhibits adenylyl cyclase, leading to a decrease in cAMP and thus a reduction in luciferase expression. An antagonist like this compound will block this effect.
-
Procedure:
-
Treat the cells with an α2-adrenoceptor agonist in the presence of varying concentrations of this compound.
-
Measure luciferase activity to determine the extent of cAMP production.
-
-
Outcome: This assay confirms the antagonistic activity of this compound and its potency at the different α2 subtypes. No agonistic effect of this compound was detected.[5]
-
-
Ex Vivo and In Vivo Hemodynamic Studies:
-
Animal Models: Anesthetized open-chest dogs and isoflurane-anesthetized rats were used.[1][5]
-
Measurements: Femoral and carotid artery blood flow, systemic blood pressure, and heart rate were monitored.[1][5]
-
Procedure: this compound was administered intravenously or intraduodenally at various doses, and the hemodynamic parameters were recorded over time.[1][5]
-
Key Findings: At low doses (0.3 and 1.0 µg/kg, i.v. in dogs), this compound selectively increased femoral artery blood flow with minimal effects on other measured parameters.[1] In rats, a 3 mg/kg intraduodenal dose significantly increased femoral blood flow by approximately 45% with only a minor increase in carotid blood flow.[5]
-
Clinical Studies
A clinical trial has investigated the efficacy and tolerability of this compound in patients with Raynaud's phenomenon secondary to scleroderma. This single-center, double-blind, placebo-controlled, randomized crossover study evaluated oral doses of 10 mg and 40 mg. The primary outcome was the time to recovery of digital skin temperature after a cold challenge. The 40 mg dose significantly shortened the recovery time compared to placebo, suggesting that selective α2C-adrenergic receptor blockade improves digital skin perfusion during recovery from cooling in this patient population. The drug was well-tolerated at both doses.[6]
Summary and Future Directions
This compound is a selective α2-adrenoceptor antagonist with a clear preference for the α2C subtype. This selectivity profile translates into a desirable therapeutic window, allowing for targeted vasodilation in the peripheral vasculature with limited systemic side effects. The elucidation of its downstream signaling pathway involving PI3K/Akt/eNOS provides a molecular basis for its observed angiogenic effects. Early clinical data in Raynaud's phenomenon is promising and warrants further investigation into its therapeutic potential for other peripheral vascular diseases. Future research should focus on further delineating the clinical efficacy and safety profile of this compound in larger patient populations and exploring its full therapeutic utility in ischemic vascular diseases.
References
- 1. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for OPC-28326: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-28326 is a potent and selective antagonist of the α2C-adrenoceptor, a G protein-coupled receptor involved in the regulation of neurotransmitter release and vascular tone.[1][2] This document provides detailed protocols for two key in vitro assays essential for characterizing the pharmacological profile of this compound and similar compounds: a competitive radioligand binding assay to determine binding affinity (Ki) and a functional cell-based assay to assess antagonist activity at the α2-adrenoceptor subtypes. These protocols are intended to provide a standardized methodology for researchers in pharmacology and drug development.
Introduction
This compound, with the chemical name [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate, has been identified as a selective peripheral vasodilator.[2] Its mechanism of action is primarily attributed to its high affinity and selective antagonism of the α2C-adrenoceptor subtype.[1][2][3] The α2-adrenoceptors are a class of G protein-coupled receptors that are subdivided into three main subtypes: α2A, α2B, and α2C. These receptors are coupled to inhibitory G proteins (Gi), and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Accurate and reproducible in vitro assays are crucial for determining the potency and selectivity of compounds like this compound.
Data Presentation
The binding affinity of this compound for the human and rat α2-adrenoceptor subtypes has been determined using radioligand binding assays. The resulting inhibition constants (Ki) are summarized in the table below.
| Compound | Receptor Subtype (Human) | Ki (nM)[2] | Receptor Subtype (Rat) | Ki (nM)[3] |
| This compound | α2A | 2040 | α2D (equivalent to human α2A) | 3840 ± 887 |
| α2B | 285 | α2B | 633 ± 46 | |
| α2C | 55 | α2C | 13.7 ± 1.9 |
Signaling Pathway
The α2-adrenoceptors are coupled to the Gi alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological effects mediated by these receptors.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for α2-adrenoceptor subtypes in a competitive binding format using a radiolabeled antagonist.
Workflow Diagram:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human α2-adrenoceptor subtypes (α2A, α2B, or α2C) in appropriate culture medium.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of the radioligand [3H]RX821002 (a selective α2-adrenoceptor antagonist). The concentration should be close to its Kd for the receptor subtype.
-
A range of concentrations of the competing ligand, this compound.
-
For determination of non-specific binding, add a high concentration of a non-radiolabeled α2-adrenoceptor antagonist (e.g., yohimbine).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonist Assay (cAMP-based Luciferase Reporter Assay)
This cell-based assay measures the ability of this compound to functionally antagonize the agonist-induced inhibition of cAMP production.
Workflow Diagram:
Methodology:
-
Cell Culture:
-
Use a CHO cell line that stably co-expresses an α2-adrenoceptor subtype and a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Plate the cells in a 96-well plate and allow them to attach and grow overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of an α2-adrenoceptor agonist (e.g., epinephrine) along with a reagent that stimulates adenylyl cyclase, such as forskolin. The agonist will inhibit the forskolin-induced cAMP production.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).
-
Measure the luminescence signal using a luminometer. The light output is proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
The antagonist activity of this compound will be observed as a reversal of the agonist-induced decrease in luminescence.
-
Plot the luminescence signal against the concentration of this compound.
-
Determine the concentration of this compound that produces a half-maximal reversal of the agonist effect.
-
To further characterize the antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA2 value.
-
Conclusion
The provided protocols for radioligand binding and functional cAMP assays offer robust and reliable methods for the in vitro characterization of this compound and other α2-adrenoceptor modulators. These assays are fundamental for determining key pharmacological parameters such as binding affinity, potency, and selectivity, which are critical for the preclinical evaluation of new chemical entities targeting this receptor class.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: OPC-28326 Radioligand Binding Assay for Alpha-2c Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326 is a selective antagonist for the alpha-2c adrenergic receptor (α2C-AR), a G protein-coupled receptor involved in regulating neurotransmitter release.[1] This document provides detailed application notes and protocols for conducting a radioligand binding assay to characterize the interaction of this compound with the alpha-2c adrenergic receptor. The protocols are intended for researchers in pharmacology and drug development investigating the affinity and selectivity of compounds targeting this receptor subtype. This compound has been investigated for its potential as a selective femoral vasodilator.[2]
Quantitative Data Summary
The binding affinity of this compound for different alpha-2 adrenergic receptor subtypes has been determined through competition radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below, demonstrating the selectivity of this compound for the alpha-2c subtype.
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |
| This compound | alpha-2A | 2040 | [3H]RX821002 | CHO | [3] |
| This compound | alpha-2B | 285 | [3H]RX821002 | CHO | [3] |
| This compound | alpha-2C | 13.7 ± 1.9 | [3H]RX821002 | CHO | [2] |
| This compound | alpha-2C | 55 | - | - | [3] |
Signaling Pathway
The alpha-2c adrenergic receptor, like other alpha-2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the Gi heterotrimeric G-protein.[4] Upon activation by an agonist, the receptor promotes the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in the negative feedback mechanism for norepinephrine (B1679862) release from sympathetic nerves.[5]
Figure 1: Simplified signaling pathway of the alpha-2c adrenergic receptor.
Experimental Protocols
This section details the methodology for a competition radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the alpha-2c adrenergic receptor. This protocol is adapted from general radioligand binding assay procedures and specific details from studies involving this compound.[2][6]
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human alpha-2c adrenergic receptor.
-
Radioligand: [3H]RX821002 (a known high-affinity alpha-2 antagonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-2 adrenergic antagonist (e.g., 10 µM phentolamine (B1677648) or yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter.
Experimental Workflow
References
- 1. ADRA2C/alpha 2C Adrenergic Receptor Polyclonal Antibody (BS-12040R) [thermofisher.com]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Endothelial Tube Formation Assays with OPC-28326
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth. The endothelial tube formation assay is a widely utilized in vitro method to assess the angiogenic potential of various compounds. This document provides a detailed protocol for conducting endothelial tube formation assays using OPC-28326, a selective peripheral vasodilator that has been shown to promote angiogenesis.[1][2][3] this compound enhances tube formation by human aortic endothelial cells (HAECs) and is associated with the activation of endothelial nitric oxide synthase (eNOS) through the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.[1] These application notes are intended to guide researchers in the effective use of this assay to study the pro-angiogenic effects of this compound.
Signaling Pathway of this compound in Endothelial Cells
This compound promotes angiogenesis by activating the PI3K/Akt signaling pathway, which leads to the phosphorylation and activation of eNOS.[1] This pathway is crucial for endothelial cell migration, proliferation, and differentiation, all of which are key steps in the formation of new vascular networks.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Experimental Workflow
The endothelial tube formation assay involves seeding endothelial cells onto a basement membrane extract (BME) matrix, such as Matrigel®, and treating them with the compound of interest. The formation of capillary-like structures is then observed and quantified.
Caption: Experimental workflow for the endothelial tube formation assay.
Detailed Experimental Protocol
This protocol is adapted from standard endothelial tube formation assay procedures.[4][5][6][7][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or ECM Gel)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., VEGF)
-
Negative control (e.g., Suramin, an angiogenesis inhibitor)
-
96-well tissue culture plates
-
Sterile, pre-chilled pipette tips
-
Fluorescent dye for visualization (optional, e.g., Calcein AM)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating with BME:
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using the pre-chilled tips, add 50 µL of BME to each well of the 96-well plate, ensuring the entire surface is covered.[8] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[5][6]
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[8]
-
Harvest the cells using a gentle dissociation reagent (e.g., Accutase or Trypsin/EDTA).[8][9]
-
Resuspend the cells in serum-free or low-serum medium.
-
Perform a cell count and adjust the cell concentration to 1-2 x 10^5 cells/mL.[7]
-
Prepare different treatment groups in separate tubes:
-
Vehicle Control
-
This compound (a range of concentrations, e.g., 1, 10, 100 nM)
-
Positive Control (e.g., 50 ng/mL VEGF)
-
Negative Control (e.g., Suramin)
-
-
Add 100 µL of the cell suspension (containing 1-2 x 10^4 cells) to each well of the BME-coated plate.[8]
-
-
Incubation:
-
Visualization and Imaging:
-
Quantitative Analysis:
Data Presentation
The quantitative data should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| Vehicle Control | - | |||
| This compound | 1 nM | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| Positive Control (VEGF) | 50 ng/mL | |||
| Negative Control (Suramin) | e.g., 10 µM |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
-
No tube formation: Ensure the BME is properly thawed and solidified. Check the health and passage number of the endothelial cells. Optimize cell seeding density.
-
High background in fluorescence: If using Calcein AM, ensure proper washing steps to remove excess dye.[5]
-
Inconsistent results: Use a consistent source and lot of BME. Maintain a consistent cell passage number and confluency.
By following this detailed protocol, researchers can effectively utilize the endothelial tube formation assay to investigate the pro-angiogenic properties of this compound and elucidate its mechanism of action in angiogenesis.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Endothelial Tube Formation Assay [cellbiologics.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Protocol for Inducing Myocardial Infarction in Rats for OPC-28326 Efficacy Study
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for inducing myocardial infarction (MI) in a rat model to investigate the therapeutic potential of OPC-28326. The protocol is designed for preclinical studies aiming to assess the efficacy of this compound in mitigating cardiac damage and promoting repair following an ischemic event. This compound is a selective peripheral vasodilator with known angiogenic properties, making it a candidate for investigation in the context of cardiac ischemia.
The following sections detail the experimental procedures, from animal preparation and surgical induction of MI to post-operative care and endpoint analysis. The protocol for this compound administration is based on its known pharmacological properties and data from existing animal studies. Additionally, expected quantitative outcomes and a visual representation of the experimental workflow are provided to guide researchers in their study design and execution.
Experimental Protocols
Animal Model and Preparation
-
Species and Strain: Male Sprague-Dawley or Wistar rats are recommended, with a weight range of 250-300g.[1]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
-
Acclimation: Allow for a minimum of one week of acclimation to the facility before any experimental procedures.
Anesthesia
Anesthesia is critical for a successful and humane surgical procedure. A combination of ketamine and xylazine (B1663881) is a commonly used and effective anesthetic regimen for this model.
-
Anesthetic Combination: A mixture of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered via intraperitoneal (IP) injection.[2][3]
-
Monitoring: The depth of anesthesia should be monitored by checking the pedal withdrawal reflex (toe pinch). The absence of this reflex indicates an appropriate surgical plane of anesthesia.
Surgical Procedure: Left Anterior Descending (LAD) Coronary Artery Ligation
The permanent ligation of the left anterior descending (LAD) coronary artery is a well-established method for inducing MI in rats that closely mimics the pathophysiology of acute MI in humans.[2][4]
-
Intubation and Ventilation:
-
Once anesthetized, the rat should be placed in a supine position on a heating pad to maintain body temperature.
-
The trachea should be intubated using an appropriate gauge catheter.
-
The animal should be connected to a small animal ventilator with a tidal volume of 1.5-2.5 mL and a respiratory rate of 60-80 breaths per minute.
-
-
Thoracotomy:
-
Make a left lateral thoracotomy incision at the fourth or fifth intercostal space.
-
Carefully dissect the pectoral muscles to expose the ribs.
-
A small retractor can be used to gently spread the ribs and provide access to the heart.
-
-
LAD Ligation:
-
The pericardium should be carefully opened to expose the heart.
-
The LAD is typically visible as a small vessel running down the anterior wall of the left ventricle, originating near the left atrium.
-
Using a 6-0 or 7-0 silk suture, the LAD is ligated. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the suture.[2]
-
-
Closure:
-
The chest is closed in layers. The ribs are approximated with a suture, and the muscle and skin layers are closed separately.
-
It is crucial to expel any remaining air from the thoracic cavity before final closure to prevent pneumothorax.
-
-
Sham Control: For the sham-operated control group, the entire surgical procedure is performed, including passing the suture around the LAD, but the ligature is not tied.
This compound Administration
Based on available data, this compound can be administered via intraduodenal or oral routes. The following protocol is a recommendation for an efficacy study.
-
Dosage: A dose of 3 mg/kg has been shown to be effective in rats when administered intraduodenally.[5] Oral doses of 0.3-3.0 mg/kg have been used in dogs.[6][7] The optimal dose for cardioprotection in a rat MI model may require a dose-response study.
-
Administration Route: Oral gavage is a practical and common method for repeated drug administration in rats.
-
Treatment Schedule:
-
Pre-treatment: Administer this compound or vehicle control 30-60 minutes prior to LAD ligation to assess its potential to prevent ischemic injury.
-
Post-treatment: Begin administration of this compound or vehicle control shortly after recovery from surgery and continue daily for the duration of the study (e.g., 2-4 weeks) to evaluate its effects on cardiac remodeling and repair.
-
Post-Operative Care
Proper post-operative care is essential to minimize mortality and ensure the well-being of the animals.
-
Analgesia: Administer a suitable analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, subcutaneously) immediately after surgery and for the following 48 hours.
-
Recovery: Animals should be allowed to recover in a warm, clean cage. Monitor their breathing, activity, and food and water intake closely for the first 24-48 hours.
-
Wound Care: The surgical incision should be monitored daily for signs of infection.
Endpoint Analysis
A comprehensive evaluation of the therapeutic effects of this compound should include functional, histological, and molecular assessments.
-
Cardiac Function Assessment (Echocardiography):
-
Perform transthoracic echocardiography at baseline (before MI) and at selected time points post-MI (e.g., 1, 2, and 4 weeks).
-
Key parameters to measure include:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions at end-diastole and end-systole (LVIDd, LVIDs)
-
Wall thickness
-
-
-
Infarct Size Measurement (Histology):
-
At the end of the study, euthanize the animals and excise the hearts.
-
Hearts can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white/pale) tissue.[1][8]
-
The infarct size is typically expressed as a percentage of the total left ventricular area.
-
-
Molecular and Cellular Analysis:
-
Tissue samples from the infarct, border, and remote zones can be collected for further analysis, such as:
-
Western blotting or ELISA to assess protein expression related to angiogenesis (e.g., VEGF), inflammation, and apoptosis.
-
Immunohistochemistry to visualize neovascularization (e.g., CD31 staining) and fibrosis (e.g., Masson's trichrome staining).
-
-
Quantitative Data Summary
The following tables summarize expected quantitative data from a rat model of myocardial infarction induced by LAD ligation. These values can serve as a reference for researchers to compare their own experimental results.
Table 1: Expected Mortality and Infarct Size
| Parameter | Expected Value | Reference |
| Mortality Rate (within 24 hours) | 30-50% (can be reduced with refined surgical techniques) | [9] |
| Infarct Size (% of Left Ventricle) | 30-40% | [10][11] |
Table 2: Expected Echocardiographic Changes (4 weeks post-MI)
| Parameter | Sham Control | MI Group | Reference |
| LVEF (%) | ~75-85% | ~30-45% | [3][12] |
| FS (%) | ~40-50% | ~15-25% | [3][12] |
| LVIDd (mm) | ~6.0-7.0 mm | ~8.0-9.5 mm | [12][13] |
| LVIDs (mm) | ~3.0-4.0 mm | ~5.5-7.0 mm | [12][13] |
Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway for this compound.
Caption: Experimental workflow for the this compound myocardial infarction study.
Caption: Hypothesized signaling pathway of this compound in post-MI cardiac repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 3. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. A Study of Myocardial Ischemia Model Induced by Left Coronary Artery Ligation in Rats [scirp.org]
- 11. Influence of coronary architecture on the variability in myocardial infarction induced by coronary ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an echocardiographic assessment of cardiac function following moderate size myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring Femoral Artery Blood Flow in Dogs Treated with OPC-28326
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring femoral artery blood flow in dogs treated with OPC-28326, a selective hindlimb vasodilator. The information is compiled from preclinical studies and is intended to guide researchers in pharmacology and drug development.
Introduction
This compound, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3, 5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a novel compound that has demonstrated a selective and potent vasodilating effect on the femoral arterial bed.[1] Studies in anesthetized, open-chest dogs have shown that this compound selectively increases femoral artery blood flow with minimal impact on systemic blood pressure, heart rate, or blood flow in other major arteries such as the coronary, carotid, vertebral, renal, and mesenteric arteries.[1] The mechanism of action is partly attributed to its activity as an alpha-2-adrenoceptor antagonist, with a particular selectivity for the alpha-2C subtype.[1][2][3] This selective action makes this compound a person of interest for therapeutic applications in peripheral vascular diseases.[2]
Mechanism of Action Signaling Pathway
The primary mechanism of this compound involves the blockade of alpha-2 adrenergic receptors, leading to vasodilation.
References
Application Notes and Protocols for OPC-28326 in In Vivo Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-28326 is a selective peripheral vasodilator that has demonstrated significant pro-angiogenic properties.[1] Initially developed for its α2-adrenergic antagonist activity to increase blood flow, subsequent research has revealed its capacity to promote the formation of new blood vessels.[1][2] This attribute makes this compound a compound of interest for therapeutic angiogenesis, particularly in the context of ischemic diseases.[1][3] Its mechanism of action is linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, a critical cascade in promoting endothelial cell survival, migration, and proliferation.[1]
These application notes provide detailed protocols for utilizing this compound in various in vivo and ex vivo angiogenesis models, along with guidelines for data quantification and presentation.
Mechanism of Action: PI3K/Akt/eNOS Signaling Pathway
This compound promotes angiogenesis by activating the PI3K/Akt/eNOS signaling cascade in endothelial cells. This leads to the phosphorylation and activation of eNOS, resulting in increased production of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[1]
Caption: this compound signaling pathway in angiogenesis.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound in various angiogenesis assays.
Table 1: In Vivo Angiogenesis Model - Mouse Hindlimb Ischemia
| Parameter | Control | This compound (0.05% in diet) | Fold Change | Reference |
| Blood Flow Recovery (Laser Doppler Perfusion Index) | ~0.4 | ~0.7 | ~1.75 | [1] |
| Capillary Density (capillaries/mm²) | ~1000 | ~1500 | ~1.5 | [1] |
| Survival Rate (4 weeks post-MI) | 44% | 83% | 1.89 | [3] |
Table 2: Ex Vivo Angiogenesis Model - Aortic Ring Assay
| Parameter | Control | This compound (10⁻⁶ M) | Fold Change | Reference |
| Number of Microvessels | Baseline | Increased | Not specified | [1] |
Table 3: In Vitro Angiogenesis Model - Endothelial Cell Tube Formation
| Parameter | Control | This compound (10⁻⁷ M) | Fold Change | Reference |
| Tube Formation | Baseline | Enhanced | Not specified | [1] |
Table 4: In Vitro Signaling - eNOS Phosphorylation
| Parameter | Control | This compound (10⁻⁷ M) | Fold Change | Reference |
| Phospho-eNOS Levels | Baseline | Markedly Induced | Not specified | [1] |
Experimental Protocols
The following are detailed protocols for key in vivo and ex vivo angiogenesis assays, adapted for the use of this compound.
Mouse Hindlimb Ischemia Model
This model is used to assess the effect of this compound on blood flow recovery and neovascularization in response to ischemia.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing OPC-28326 Activity Using Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing luciferase reporter assays to characterize the activity of OPC-28326, a selective peripheral vasodilator. The protocols outlined below are intended to assist in the screening and functional validation of this compound and similar compounds that modulate G-protein coupled receptor (GPCR) signaling, particularly those involving the α2-adrenergic receptor pathway.
Introduction to this compound
This compound, with the chemical name 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine (B6355638) hydrochloride monohydrate, is a potent and selective antagonist of α2-adrenergic receptors, exhibiting a notable preference for the α2C subtype.[1] This selectivity contributes to its action as a peripheral vasodilator, increasing blood flow in the hindlimbs with minimal impact on systemic blood pressure and heart rate.[2][3] The mechanism of action of this compound involves the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[4][5] This signaling cascade plays a crucial role in its observed angiogenic effects.[4][5] Luciferase reporter assays are a powerful tool to quantify the antagonist activity of this compound on its target receptors.
Data Presentation
Table 1: Inhibitory Activity of this compound at α2-Adrenergic Receptor Subtypes
The following table summarizes the binding affinities (Ki values) of this compound for different rat α2-adrenergic receptor subtypes, as determined by radioligand binding assays. These values are crucial for understanding the selectivity profile of the compound.
| Receptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
Data sourced from functional studies using human recombinant receptors and rat kidney cortex.[6]
Table 2: Comparative Potency of this compound
This table provides a comparison of the potency of this compound with yohimbine, a well-known α2-adrenergic antagonist, in functional assays.
| Assay | This compound Potency Relative to Yohimbine |
| Inhibition of clonidine-induced effects (peripheral presynaptic α2A/D) | ~155 times less potent |
| Inhibition of B-HT 920-induced pressor response (peripheral postsynaptic α2B) | ~14 times less potent |
| Inhibition of brimonidine-induced mydriasis (central α2A/D) | At least 100 times less potent |
Data derived from functional studies in various rat tissues.[6]
Experimental Protocols
Protocol 1: Determination of this compound Antagonist Activity using a CRE-Luciferase Reporter Assay
This protocol is designed to quantify the antagonist effect of this compound on α2-adrenergic receptor activation. α2-adrenergic receptors are Gi-coupled GPCRs, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay utilizes a reporter plasmid containing a cAMP response element (CRE) upstream of a luciferase gene. Inhibition of the receptor by an antagonist like this compound will block the agonist-induced decrease in cAMP, thus leading to an increase in luciferase expression.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for the desired human α2-adrenergic receptor subtype (e.g., α2A, α2B, or α2C)
-
CRE-luciferase reporter plasmid
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
α2-adrenergic receptor agonist (e.g., clonidine (B47849), epinephrine)
-
Forskolin (B1673556) (to stimulate cAMP production)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the α2-adrenergic receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium.
-
Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the α2-adrenergic receptor agonist (e.g., clonidine at a final concentration corresponding to its EC80) and forskolin (to elevate basal cAMP levels) to all wells except the negative control.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis: Wash the cells with PBS and then lyse the cells by adding passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: Signaling pathway of α2-adrenergic receptor and the action of this compound.
Caption: Experimental workflow for the CRE-luciferase reporter assay.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of OPC-28326 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of OPC-28326 in preclinical animal studies. The information is compiled from publicly available data and established best practices for formulating compounds with similar characteristics.
Introduction to this compound
This compound, chemically identified as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine hydrochloride monohydrate, is a potent and selective antagonist of the α2C-adrenoceptor.[1][2] This selectivity allows for targeted vasodilation, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at low doses.[1][2] Its unique cardiovascular profile makes it a compound of interest for investigating peripheral vascular diseases.[1]
Mechanism of Action
This compound exerts its vasodilatory effects by selectively blocking α2C-adrenoceptors.[1] These receptors are predominantly expressed in the vascular tissues of skeletal muscle.[1] By antagonizing these receptors, this compound inhibits the vasoconstrictive signals mediated by catecholamines, leading to increased blood flow in the targeted vascular beds.[1][2]
In addition to its primary mechanism, some studies suggest that this compound may also promote angiogenesis through the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Adrenoceptor Subtype | Ki (nM) |
| α2A | 2040 |
| α2B | 285 |
| α2C | 55 |
Data from functional studies in rat tissues.[1]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Effect |
| Dog | Oral (p.o.) | 0.3, 1.0, 3.0 | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature. |
| Rat | Intraduodenal | 3 | 44.7% increase in femoral blood flow.[1] |
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
Given that this compound is a hydrochloride salt, it is likely to have poor aqueous solubility. Therefore, a suspension formulation is recommended for oral gavage in animal studies. Based on common practices for similar compounds and formulations used by the manufacturer for other research compounds, a suspension in a methylcellulose-based vehicle is a suitable starting point.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile, purified water
-
(Optional) 0.1% (v/v) Tween 80 (Polysorbate 80)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Spatula
-
Calibrated analytical balance
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Bath sonicator
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, the desired dose, and the dosing volume (typically 5-10 mL/kg for rats). Prepare a slight excess to account for any loss during preparation.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Particle Size Reduction (Optional but Recommended): If the this compound powder consists of large crystals, gently triturate it in a mortar and pestle to a fine, uniform powder. This will improve the stability and homogeneity of the suspension.
-
Wetting the Powder: Transfer the weighed this compound powder to a sterile conical tube. Add a small volume of the 0.5% methylcellulose vehicle (optionally containing 0.1% Tween 80 to act as a wetting agent) to the powder to create a smooth, uniform paste. This prevents clumping when the full volume of the vehicle is added.
-
Preparing the Suspension: Gradually add the remaining 0.5% methylcellulose vehicle to the paste in small portions. After each addition, vortex the mixture vigorously to ensure the powder is evenly dispersed.
-
Homogenization: Once the final volume is reached, continue to mix the suspension for at least 15-30 minutes using a vortex mixer or a magnetic stirrer.
-
Sonication: To further ensure a uniform dispersion and reduce particle size, place the conical tube in a bath sonicator for 15-30 minutes. Monitor the temperature of the suspension to avoid overheating.
-
Storage and Handling:
-
Store the suspension at 2-8°C, protected from light.
-
It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, its stability should be validated.
-
Before each administration, vigorously vortex the suspension to ensure its homogeneity and accurate dosing.
-
Protocol for Oral Administration (Gavage) in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for rats)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each rat immediately before dosing to accurately calculate the required volume of the suspension.
-
Suspension Resuspension: Vigorously vortex the this compound suspension to ensure a uniform mixture before drawing up the dose.
-
Dose Aspiration: Draw the calculated volume of the suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten its neck and back. This facilitates the passage of the gavage needle.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Dose Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), administer the suspension slowly and steadily.
-
Needle Removal: After administration, gently remove the gavage needle in a single, smooth motion.
-
Animal Monitoring: Return the animal to its cage and monitor it for any signs of distress or adverse reactions.
Visualizations
References
Application Notes and Protocols: Analysis of the PI3K/Akt Pathway in HUVECs Treated with OPC-28326
Audience: Researchers, scientists, and drug development professionals.
Introduction
OPC-28326 is a selective peripheral vasodilator with known activity as an alpha2-adrenergic antagonist.[1][2][3] Recent studies have revealed its potential role in promoting angiogenesis, a critical process in tissue repair and ischemic vascular diseases.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is tightly regulated by a complex network of signaling pathways. One of the central pathways governing endothelial cell survival, proliferation, migration, and tube formation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5][6][7][8]
This document provides detailed application notes and protocols for investigating the effects of this compound on the PI3K/Akt pathway in Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying endothelial function and angiogenesis. This compound has been shown to promote angiogenesis through the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway in human aortic endothelial cells.[4] These protocols will enable researchers to elucidate the molecular mechanisms by which this compound modulates endothelial cell function.
Key Experiments
-
Western Blot Analysis of PI3K/Akt Pathway Activation: To quantify the phosphorylation status of key proteins in the PI3K/Akt pathway, including Akt and eNOS, in response to this compound treatment.
-
Cell Viability Assay (MTT): To assess the effect of this compound on the viability and proliferation of HUVECs.
-
In Vitro Angiogenesis Assay (Tube Formation): To evaluate the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by HUVECs.
Data Presentation
Table 1: Effect of this compound on PI3K/Akt Pathway Protein Phosphorylation in HUVECs
| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-eNOS (Ser1177) / Total eNOS (Relative Intensity) |
| Vehicle Control (DMSO) | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1 | 1.85 ± 0.21 | 1.92 ± 0.25 |
| This compound | 10 | 3.54 ± 0.33 | 3.78 ± 0.41 |
| This compound | 50 | 3.48 ± 0.29 | 3.65 ± 0.38 |
| LY294002 (PI3K Inhibitor) | 20 | 0.21 ± 0.08 | 0.35 ± 0.09 |
| This compound + LY294002 | 10 + 20 | 1.15 ± 0.18 | 1.25 ± 0.20 |
Data are presented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control.
Table 2: Effect of this compound on HUVEC Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 108 ± 6.1 |
| This compound | 10 | 125 ± 7.8 |
| This compound | 50 | 122 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of this compound-Induced Tube Formation in HUVECs
| Treatment | Concentration (µM) | Total Tube Length (Arbitrary Units) | Number of Branch Points |
| Vehicle Control (DMSO) | - | 1580 ± 210 | 45 ± 8 |
| This compound | 1 | 2890 ± 350 | 88 ± 12 |
| This compound | 10 | 4560 ± 420 | 135 ± 15 |
| This compound | 50 | 4450 ± 390 | 130 ± 18 |
| This compound + LY294002 | 10 + 20 | 1850 ± 250 | 55 ± 10 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway activated by this compound in HUVECs.
Caption: Experimental workflow for analyzing the effects of this compound on HUVECs.
Experimental Protocols
Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation of Akt and eNOS in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
LY294002 (PI3K inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium to 80-90% confluency.[9]
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for the desired time (e.g., 30 minutes). For inhibitor studies, pre-treat with LY294002 (20 µM) for 1 hour before adding this compound.[10]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12][13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the data as a fold change relative to the vehicle control.
-
Cell Viability Assay (MTT)
Objective: To evaluate the effect of this compound on HUVEC proliferation and viability.
Materials:
-
HUVECs and EGM-2 medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.[16]
-
In Vitro Angiogenesis Assay (Tube Formation)
Objective: To assess the pro-angiogenic effect of this compound on HUVECs.
Materials:
-
HUVECs and EGM-2 medium
-
This compound
-
Matrigel® or other basement membrane extract
-
96-well plates
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed 1.5 x 10^4 cells per well onto the solidified Matrigel®.[17]
-
-
Incubation and Visualization:
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[19]
-
Compare the results from this compound-treated groups to the vehicle control.
-
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary Cultures of HUVECs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Expression and correlation of the Pi3k/Akt pathway and VEGF in oral submucous fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. corning.com [corning.com]
- 19. ibidi.com [ibidi.com]
- 20. lonza.picturepark.com [lonza.picturepark.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing OPC-28326 Concentration for Maximal Vasodilation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OPC-28326 to achieve maximal vasodilation in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced vasodilation?
A1: this compound is a selective peripheral vasodilator that primarily acts as an antagonist of the α2-adrenergic receptor, with a particular selectivity for the α2C-adrenoceptor subtype.[1] By blocking these receptors on vascular smooth muscle, it inhibits agonist-induced vasoconstriction, leading to vasodilation. Additionally, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway, which increases the production of nitric oxide (NO), a potent vasodilator.[2]
Q2: What is a recommended starting concentration range for in vitro vasodilation experiments?
Q3: In which vascular beds is this compound most effective?
A3: this compound has been shown to selectively increase femoral artery blood flow, suggesting a pronounced effect on the vasculature of the hindlimbs.[1][3] This selectivity is attributed to the high expression of the α2C-adrenoceptor in the vascular tissues of skeletal muscle.[1]
Q4: Does this compound have any agonistic activity?
A4: No agonistic effect of this compound has been detected on any of the α2-adrenoceptors.[1] It functions as a competitive antagonist.
Q5: What are the known off-target effects of this compound?
A5: At very high concentrations, this compound may show some affinity for serotonin (B10506) 5-HT(2) receptors, but it does not appear to affect serotonin-induced contractions at typical experimental concentrations.[3] It has been shown to have no effect on phosphodiesterase-3 and -5.[3]
Data Presentation
Table 1: Binding Affinity of this compound for α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) |
| α2A | 3840 ± 887 |
| α2B | 633 ± 46 |
| α2C | 13.7 ± 1.9 |
Data from radioligand binding assays using Chinese hamster ovary cell lines overexpressing rat α2-adrenoceptor subtypes.[1]
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dose | Route of Administration | Observed Effect |
| Anesthetized Dogs | 0.3 and 1.0 µg/kg | Intravenous (i.v.) | Selective increase in femoral artery blood flow.[3] |
| Anesthetized Rats | 3 mg/kg | Intraduodenal | 44.7% increase in femoral blood flow.[1] |
| Conscious Dogs | 0.3, 1.0, and 3.0 mg/kg | Oral (p.o.) | Dose-dependent inhibition of buprenorphine-induced decrease in hindlimb subcutaneous tissue temperature.[4] |
| Scleroderma Patients | 10 mg and 40 mg | Oral (p.o.) | Improved digital skin perfusion during recovery from cooling.[5] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of this compound-mediated vasodilation.
Caption: Experimental workflow for an aortic ring vasodilation assay.
Experimental Protocols
Protocol 1: Aortic Ring Vasodilation Assay
This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated aortic rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) (or other suitable vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aorta Isolation and Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability Check and Pre-constriction:
-
Assess the viability of the rings by inducing a contraction with KCl (e.g., 60 mM).
-
Wash the rings and allow them to return to baseline tension.
-
Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (typically in the range of 0.1-1 µM).
-
-
Concentration-Response Curve Generation:
-
Once a stable plateau of contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 1 µM).
-
Allow the tissue to stabilize after each addition before adding the next concentration.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values.
-
Protocol 2: Assessment of PI3K/Akt/eNOS Pathway Activation
This protocol outlines a method to determine if this compound activates the PI3K/Akt/eNOS signaling pathway in endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or similar endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture HAECs to near confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels for each respective protein.
-
Compare the levels of phosphorylated Akt and eNOS in this compound-treated cells to the vehicle-treated control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak vasodilation observed. | 1. This compound concentration is too low.2. The vascular bed used has low α2C-adrenoceptor expression.3. The pre-constriction level is too high.4. Endothelium is damaged. | 1. Increase the concentration range of this compound.2. Use a vascular bed known to have high α2C-adrenoceptor expression, such as the femoral artery.3. Use a lower concentration of the vasoconstrictor to achieve a submaximal pre-constriction (e.g., 60-80% of maximal contraction).4. Ensure careful handling of the aortic rings during preparation to preserve the endothelium. Verify endothelial integrity with an acetylcholine-induced relaxation test. |
| High variability between experiments. | 1. Inconsistent tissue preparation.2. Fluctuations in organ bath conditions (temperature, pH).3. Inconsistent pre-constriction levels. | 1. Standardize the protocol for aorta isolation and ring cutting.2. Ensure the organ bath temperature and carbogen gassing are stable throughout the experiment.3. Aim for a consistent level of pre-constriction across all experiments. |
| Unexpected vasoconstriction at high concentrations. | 1. Potential off-target effects at high concentrations.2. Compound precipitation. | 1. Test a wider range of concentrations to identify the optimal range and potential biphasic effects.2. Ensure this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in the organ bath is minimal and does not have its own effect. |
| No increase in Akt or eNOS phosphorylation. | 1. Incubation time is too short or too long.2. This compound concentration is not optimal for this pathway.3. Problems with antibody or western blotting technique. | 1. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.2. Test a range of this compound concentrations.3. Verify the quality of the antibodies and optimize the western blotting protocol. |
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral this compound, a selective femoral arterial vasodilator, on hindlimb subcutaneous tissue temperature in conscious dogs under buprenorphine sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize off-target effects of OPC-28326 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of OPC-28326 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the alpha-2C adrenoceptor (α2C-AR), a G protein-coupled receptor (GPCR).[1] Its antagonistic action on α2C-AR leads to vasodilation. Additionally, this compound has been shown to promote angiogenesis by activating the PI3K/Akt/eNOS signaling pathway.[2][3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the α2C-adrenoceptor, it does exhibit some affinity for other α2-adrenergic receptor subtypes, namely α2A and α2B, although with significantly lower potency.[1][4] At very high concentrations, it has also been noted to have an affinity for serotonin (B10506) 5-HT(2) receptors.[4]
Q3: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential to identify this optimal concentration.
-
Use of Appropriate Controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Orthogonal Approaches: Confirm key findings using alternative methods, such as RNA interference (siRNA) to knockdown the α2C-adrenoceptor, to ensure the observed phenotype is a direct result of targeting this receptor.
-
Cell Line Selection: Use cell lines with well-characterized expression of the α2C-adrenoceptor. If possible, use a cell line with low or no expression of potential off-target receptors as a negative control.
Q4: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its in vitro binding affinities, a starting point for dose-response experiments could range from 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the EC50 for the desired on-target effect and a cytotoxicity assay to identify concentrations that induce cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell toxicity observed at expected effective concentrations. | 1. Off-target effects on essential cellular pathways. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in culture media. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Include a solvent-only control. 3. Check the solubility of this compound in your culture media. If precipitation is observed, consider using a different solvent or formulation. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Ensure precise and consistent incubation times for all experiments. |
| Observed phenotype does not align with known α2C-adrenoceptor signaling. | 1. Off-target effects are dominating the cellular response. 2. The chosen cell line may have a non-canonical signaling pathway downstream of the α2C-adrenoceptor. | 1. Lower the concentration of this compound. 2. Use a structurally different α2C-adrenoceptor antagonist to see if the same phenotype is observed. 3. Use siRNA to knockdown the α2C-adrenoceptor and see if this phenocopies the effect of this compound. 4. Investigate the expression of potential off-target receptors (e.g., 5-HT2 receptors) in your cell line. |
Data Presentation
Table 1: Binding Affinity of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| α2C-Adrenoceptor | 13.7 ± 1.9 |
| α2B-Adrenoceptor | 633 ± 46 |
| α2D-Adrenoceptor (rat) | 3840 ± 887 |
Data from radioligand binding assays.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is designed to assess the on-target effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cell line of interest (e.g., Human Aortic Endothelial Cells - HAECs)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-eNOS (Ser1177), anti-total eNOS, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for the desired time (e.g., 30 minutes, 1 hour, 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Protocol 2: Cell-Based cAMP Assay for α2C-Adrenoceptor Antagonism
This assay measures the ability of this compound to antagonize the inhibition of cAMP production by an α2-adrenoceptor agonist.
Materials:
-
CHO-K1 cells stably expressing the human α2C-adrenoceptor.
-
Cell culture medium
-
This compound
-
An α2-adrenoceptor agonist (e.g., UK 14,304)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating:
-
Plate the α2C-expressing CHO-K1 cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of an α2-adrenoceptor agonist (e.g., the EC80 concentration of UK 14,304) in the presence of forskolin to all wells except the negative control.
-
-
Incubation:
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling via the 5-HT2 receptor.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in translating OPC-28326 animal model data to humans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OPC-28326. The focus is on addressing the common challenges encountered when translating preclinical animal model data to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug known as a selective peripheral vasodilator.[1][2][3] Its primary mechanism of action is as a selective antagonist of the alpha-2C adrenergic receptor (α2C-AR).[3][4] This selectivity allows it to increase blood flow, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at low doses.[5][6] In animal models, it has also been shown to promote angiogenesis (the formation of new blood vessels) through the PI3K/Akt/eNOS signaling pathway.[2]
Q2: What are the key differences in the observed effects of this compound between animal models and humans?
A2: Preclinical studies in dogs and rats demonstrated a potent and selective vasodilating effect on the femoral artery.[5] For instance, in anesthetized rats, a 3 mg/kg oral dose significantly increased femoral blood flow by approximately 45% with very little effect on carotid blood flow.[4] In a human clinical trial involving patients with Raynaud's phenomenon secondary to scleroderma, the primary endpoint was not direct blood flow measurement but the time to recover skin temperature after a cold challenge.[7] A 40 mg dose of this compound significantly shortened the recovery time, suggesting improved digital skin perfusion, which is an indirect measure of its vasodilatory effect.[7] The translation challenge lies in correlating the direct, large-vessel blood flow changes seen in animals with the microvascular perfusion and temperature recovery endpoints in human disease.
Q3: Why is selecting the right animal model so critical for studying compounds like this compound, especially for complex conditions like sarcopenia or cachexia?
A3: Selecting an appropriate animal model is crucial because no single model can fully replicate the complexity of human disease.[8] For conditions involving muscle wasting like sarcopenia (age-related muscle loss) and cachexia (disease-associated muscle wasting), the choice of model dictates the translatability of the findings.[9][10][11] For example, senescence-accelerated mouse models (like SAMP8) are useful for studying age-related sarcopenia as they exhibit similar changes in muscle mass and fiber type as aging humans.[12][13] However, models of cachexia, such as those induced by cancer, may have limitations like short time courses and extreme inflammatory states that don't fully mirror the human condition.[10] The failure to choose a model that accurately reflects the specific pathological mechanisms of the human target disease is a primary reason for translational failure.[14][15]
Troubleshooting Guides
Issue 1: Discrepancy in Efficacy Between Preclinical and Clinical Studies
Problem: We observed a significant increase in femoral blood flow in our rat model, but the efficacy in our human trial, measured by a different endpoint (e.g., skin temperature recovery), is less pronounced or more variable.
Possible Causes & Troubleshooting Steps:
-
Interspecies Differences in Receptor Subtypes: The affinity and distribution of adrenergic receptor subtypes can vary between species. This compound shows high selectivity for the rat α2C-AR subtype over α2B and α2D (the rat equivalent of human α2A).[3][4] Subtle differences in human receptor structure or density in the target tissue could alter the drug's effect.
-
Action: Conduct in vitro binding assays using human-derived cells or tissues to confirm that the binding affinity and selectivity profile of this compound on human α2-AR subtypes aligns with the preclinical data.
-
-
Endpoint Mismatch: Direct measurement of femoral artery blood flow in an animal model is a fundamentally different endpoint than measuring temperature recovery in the digits of a scleroderma patient.[5][7] The latter is influenced by microvascular function, autonomic nerve response, and underlying disease pathology, which may not be fully captured in a healthy animal model.
-
Action: Develop preclinical models that more closely mimic the human clinical endpoint. For example, utilize laser Doppler flowmetry in animal models of vasospasm to measure microvascular perfusion changes, which may better correlate with temperature recovery.
-
-
Disease Model Limitations: Animal models often fail to recapitulate the full spectrum of human disease.[8] Healthy animals do not have the underlying endothelial dysfunction, fibrosis, and chronic inflammation present in patients with scleroderma, which can significantly impact the response to a vasodilator.
-
Action: Consider using more complex, genetically modified, or induced disease models that better reflect the human condition. However, acknowledge that even these have limitations.[10]
-
Issue 2: Unexpected Pharmacokinetic (PK) and Safety Profile in Humans
Problem: The half-life of this compound is different in humans compared to our animal models, and we are observing off-target effects not predicted by preclinical toxicology studies.
Possible Causes & Troubleshooting Steps:
-
Interspecies Metabolic Differences: Drug metabolism is a major source of interspecies variability.[16] The enzymes responsible for metabolizing this compound may differ in activity or type between rodents and humans. For example, a drug rapidly cleared by glucuronidation in humans might have a much longer half-life in animals where this pathway is less active.[16]
-
Action: Perform in vitro metabolism studies using human liver microsomes or hepatocytes early in development. This helps predict human metabolites and clearance rates, allowing for better dose projections.
-
-
Affinity for Other Receptors: While this compound is selective for α2C-AR, it has some affinity for other receptors, including serotonin (B10506) 5-HT(2) receptors, although it only affects serotonin-induced contractions at very high concentrations in canine models.[5] In humans, even weak off-target binding could lead to unexpected side effects, especially at higher doses.
-
Action: Conduct a comprehensive secondary pharmacology screen against a broad panel of human receptors, ion channels, and enzymes to identify potential off-target interactions that could explain unexpected clinical observations.
-
-
Tolerability in Disease Population: The safety and tolerability of a drug can be different in a patient population compared to healthy animals or healthy human volunteers. In the scleroderma trial, drug-related symptoms were more frequent with the 40 mg dose of this compound than with placebo, although none were serious.[7]
-
Action: Implement a careful dose-escalation strategy in Phase 1 trials with close monitoring for adverse events. Ensure that preclinical toxicology studies are conducted in at least two species (one non-rodent) to better assess potential risks.
-
Data Summary Tables
Table 1: Receptor Binding Affinity of this compound in Rats
| Receptor Subtype | K_i_ Value (nM) |
| α2C-Adrenoceptor | 13.7 ± 1.9[4] |
| α2B-Adrenoceptor | 633 ± 46[4] |
| α2D-Adrenoceptor (Rat equivalent of α2A) | 3840 ± 887[4] |
Table 2: Comparative Efficacy Data for this compound
| Study Type | Species | Model / Population | Dose | Primary Outcome | Result |
| Preclinical | Rat | Anesthetized | 3 mg/kg (oral) | Femoral Blood Flow | ▲ 44.7% increase[4] |
| Preclinical | Dog | Anesthetized, Open-Chest | 0.3 - 1.0 µg/kg (IV) | Femoral Blood Flow | Selective increase with minimal systemic effects[5] |
| Clinical | Human | Scleroderma w/ Raynaud's | 40 mg (oral) | Time to 70% Skin Temp. Recovery | ▼ 13.8 min (vs. 19.5 min for placebo)[7] |
Detailed Experimental Protocols
Protocol 1: Canine Autoperfused Femoral Artery Model
-
Objective: To assess the direct vasodilatory effect of a compound on the femoral arterial bed.
-
Methodology:
-
Animals: Anesthetized open-chest dogs are used.[5]
-
Procedure: The femoral artery is cannulated and perfused with arterial blood from the animal's own carotid artery at a constant rate.
-
Measurement: Perfusion pressure in the femoral artery is continuously monitored. A decrease in perfusion pressure indicates vasodilation.
-
Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.3 and 1.0 µg/kg).[5] Systemic blood pressure, heart rate, and blood flow in other major arteries (coronary, renal, etc.) are also measured to assess selectivity.[5]
-
Protocol 2: Mouse Hindlimb Ischemia Model
-
Objective: To evaluate the effect of a compound on angiogenesis in response to ischemia.
-
Methodology:
-
Animals: C3H/He or eNOS-deficient mice are used.[2]
-
Procedure: Unilateral hindlimb ischemia is induced by ligating and excising the femoral artery.
-
Drug Administration: Mice are fed a diet containing this compound (e.g., 0.05%).[1][2]
-
Measurement: Blood flow recovery is periodically measured using laser Doppler perfusion imaging.[2] After a set period (e.g., 4 weeks), muscle tissue is harvested for histological analysis. Capillary density is assessed by immunostaining for CD31.[2]
-
Protocol 3: Human Cold Challenge Study for Raynaud's Phenomenon
-
Objective: To assess the efficacy of a drug in improving recovery from cold-induced vasospasm.
-
Methodology:
-
Population: Patients with Raynaud's phenomenon secondary to a condition like scleroderma.[7]
-
Design: A double-blind, placebo-controlled, randomized crossover study is employed.[7] Patients receive single oral doses of the drug (e.g., 10 mg or 40 mg this compound) or a placebo in different periods.[7]
-
Procedure: After drug administration, patients undergo a cold challenge where one hand is submerged in cold water for a specified time.
-
Measurement: The primary outcome is the time to recover a certain percentage (e.g., 50% or 70%) of the baseline digital skin temperature after the hand is removed from the water.[7]
-
Visualizations
References
- 1. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why animal model studies are lost in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onesearch.neu.edu [onesearch.neu.edu]
- 12. Two Types of Mouse Models for Sarcopenia Research: Senescence Acceleration and Genetic Modification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Levelling the Translational Gap for Animal to Human Efficacy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inter-species differences in drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying potential artifacts in OPC-28326 blood flow measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing OPC-28326 in blood flow measurement experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on blood flow?
This compound is a selective peripheral vasodilator.[1][2] Its primary mechanism of action is as a selective alpha(2C)-adrenoceptor antagonist.[3][4] At low doses, it has been shown to selectively increase blood flow in the femoral artery with minimal impact on systemic blood pressure, heart rate, or blood flow in other major arteries such as the coronary, carotid, vertebral, renal, and mesenteric arteries.[5][6]
Q2: How does the selectivity of this compound for the alpha(2C)-adrenoceptor contribute to its effect on blood flow?
The high expression of alpha(2C)-adrenoceptors in the vascular tissues of skeletal muscle, such as in the hind limb, is believed to account for the selective vasodilatory effect of this compound in the femoral artery.[3] By acting as an antagonist at these receptors, this compound inhibits vasoconstriction, leading to increased blood flow in these specific vascular beds.
Q3: What are the expected quantitative effects of this compound on femoral blood flow?
In isoflurane-anesthetized rats, an intraduodenal dose of 3 mg/kg of this compound resulted in a significant increase in femoral blood flow by 44.7 +/- 13.8% after 45 minutes, while carotid blood flow only increased by 3.6 +/- 5.5%.[3] In anesthetized open-chest dogs, intravenous administration of low doses (0.3 and 1.0 µg/kg) also selectively increased femoral artery blood flow.[5]
Troubleshooting Guide: Identifying Potential Artifacts
Blood flow measurements, particularly in preclinical models, can be susceptible to various artifacts. Below are common issues and troubleshooting steps when assessing the effects of this compound.
Issue 1: Inconsistent or Noisy Blood Flow Readings
-
Potential Cause: Motion Artifacts. Animal movement, including respiration and cardiac pulsations, is a major source of artifacts in blood flow measurements, especially with techniques like Laser Doppler Flowmetry (LDF) and intravital microscopy.[7][8][9][10][11][12]
-
Troubleshooting Steps:
-
Animal Stabilization: Ensure the animal is securely and comfortably restrained to minimize gross movements.[13] For intravital microscopy, specialized stabilizers can reduce tissue motion.[12]
-
Anesthesia: Use appropriate and stable anesthesia to minimize physiological fluctuations. Some anesthetics may have less impact on cardiovascular stability.[10]
-
Gating Techniques: For imaging modalities, consider using cardiac and respiratory gating to acquire data during periods of minimal motion.[12]
-
Data Post-Processing: Employ filtering algorithms to remove motion-related noise from the signal.[7][13]
-
Issue 2: Unexpected Vasoconstriction or Reduced Blood Flow
-
Potential Cause: Probe Pressure (LDF). Excessive pressure from an LDF probe on the tissue can compress microvessels and artificially reduce blood flow readings.[9][11]
-
Troubleshooting Steps:
-
Proper Probe Placement: Secure the probe with minimal pressure, ensuring it is stable without indenting the tissue.
-
Use of Probe Holders: Utilize specialized probe holders with micromanipulators to allow for precise and gentle placement.
-
-
Potential Cause: Temperature Fluctuations. A decrease in the animal's core body temperature can lead to peripheral vasoconstriction, counteracting the vasodilatory effects of this compound.
-
Troubleshooting Steps:
-
Maintain Body Temperature: Use a heating pad and rectal probe to monitor and maintain the animal's core body temperature within a physiological range.
-
Issue 3: High Variability Between Animals
-
Potential Cause: Anesthesia Depth and Type. Different anesthetics and varying depths of anesthesia can significantly impact cardiovascular parameters and drug metabolism, leading to variability in the response to this compound.[14]
-
Troubleshooting Steps:
-
Standardized Anesthetic Protocol: Use a consistent anesthetic regimen for all animals in the study.
-
Monitor Physiological Parameters: Continuously monitor heart rate, blood pressure, and respiratory rate to ensure a stable plane of anesthesia.
-
Quantitative Data Summary
| Parameter | Species | Dose | Route | % Change in Femoral Blood Flow | Other Observations | Reference |
| Femoral Blood Flow | Rat | 3 mg/kg | Intraduodenal | ↑ 44.7 ± 13.8% | Minimal change in carotid blood flow (↑ 3.6 ± 5.5%) | [3] |
| Femoral Blood Flow | Dog | 0.3 and 1.0 µg/kg | Intravenous | Selective Increase | Minimal effect on systemic blood pressure and heart rate | [5] |
Experimental Protocols
Protocol: Measurement of Femoral Blood Flow in Anesthetized Rats
-
Animal Preparation: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature using a heating pad.
-
Surgical Procedure: Expose the femoral artery for placement of a blood flow probe (e.g., laser Doppler or transit-time flow probe).
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline femoral blood flow for a sufficient period.
-
Drug Administration: Administer this compound via the desired route (e.g., intraduodenal gavage at 3 mg/kg).[3]
-
Post-Dose Measurement: Continuously record femoral blood flow for a defined period (e.g., 45 minutes or longer) to observe the drug's effect.[3]
-
Data Analysis: Express the change in blood flow as a percentage of the baseline measurement.
Visualizations
Caption: Mechanism of this compound induced vasodilation.
References
- 1. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. High-Resolution Molecular Imaging Via Intravital Microscopy: Illuminating Vascular Biology In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A critical review of laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motion characterization scheme to minimize motion artifacts in intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated Filtering of Intrinsic Movement Artifacts during Two-Photon Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Technical Support Center: OPC-28326 Efficacy Studies in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mouse models to study the efficacy of OPC-28326.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective peripheral vasodilator.[1] Its primary mechanism of action is as a selective antagonist of alpha-2C adrenergic receptors (α2C-AR).[2][3] This selectivity allows it to increase blood flow, particularly in the femoral arterial bed, with minimal impact on systemic blood pressure and heart rate at low doses.[4][5] Additionally, this compound has been shown to promote angiogenesis through the activation of the PI3K/Akt/eNOS signaling pathway.[1][6]
Q2: In which mouse models has this compound shown efficacy?
This compound has demonstrated efficacy in a mouse model of hindlimb ischemia, where it significantly enhanced blood flow recovery and increased capillary density in the ischemic muscle.[1] It has also been shown to mitigate post-infarction cardiac remodeling in a mouse model of myocardial infarction, leading to improved survival rates.[6]
Q3: What are the known binding affinities of this compound for different alpha-2 adrenoceptor subtypes?
Binding studies have determined the following inhibitory constant (Ki) values for this compound with different alpha-2 adrenoceptor subtypes:
| Adrenoceptor Subtype | Ki (nM) |
| Alpha-2A | 2040 |
| Alpha-2B | 285 |
| Alpha-2C | 55 |
| Data from rat tissues and human recombinant receptors. |
Q4: Are there potential species-specific differences in the expression of alpha-2C adrenoceptors between mice and humans?
While not explicitly detailed for this compound in the provided information, it is a critical consideration for any selective drug. The distribution and density of adrenoceptor subtypes can vary between species, potentially leading to differences in drug efficacy and off-target effects. Researchers should consider validating α2C-AR expression in their specific mouse strain and target tissues.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in a mouse hindlimb ischemia model.
-
Possible Cause 1: Mouse Strain Variability. Different inbred mouse strains can exhibit significant variations in their cardiovascular physiology and response to ischemic injury.
-
Troubleshooting Tip: Ensure the use of a consistent and well-characterized mouse strain for all experiments. C3H/He and C57BL/6 mice have been used in published studies with this compound.[1] Consider conducting a pilot study with different strains to identify the most suitable one for your experimental goals.
-
-
Possible Cause 2: Off-Target Effects. While this compound is selective for the α2C-AR, it has weaker affinity for α2A and α2B subtypes.[7] At higher doses, these off-target effects could lead to systemic cardiovascular changes that might confound the desired localized vasodilation.
-
Troubleshooting Tip: Perform a dose-response study to identify the optimal therapeutic window for this compound in your specific model. Monitor systemic blood pressure and heart rate to assess potential off-target effects.
-
-
Possible Cause 3: eNOS Pathway Impairment. The angiogenic effects of this compound are dependent on the PI3K/Akt/eNOS pathway.[1] If the experimental model or mouse strain has impairments in this pathway, the pro-angiogenic efficacy of the compound will be diminished.
-
Troubleshooting Tip: In eNOS-deficient mice, this compound failed to promote blood flow recovery.[1] Confirm the integrity of the eNOS signaling pathway in your model. Consider using wild-type mice with a robust angiogenic response as positive controls.
-
Problem 2: Difficulty in translating findings from mouse models to human clinical trial expectations.
-
Possible Cause 1: Discrepancies in Disease Pathology. Mouse models of human diseases, such as peripheral artery disease, may not fully recapitulate the complexity of the human condition. Atherosclerotic plaque composition and the inflammatory response can differ significantly.
-
Troubleshooting Tip: Acknowledge the inherent limitations of the mouse model in your experimental design and interpretation of results. When possible, use models that more closely mimic specific aspects of the human disease being studied.
-
-
Possible Cause 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Differences. The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between mice and humans. These differences can lead to variations in drug exposure and, consequently, efficacy.
-
Troubleshooting Tip: Conduct thorough PK/PD studies in your mouse model to establish a clear relationship between drug dosage, plasma concentration, and the desired physiological effect. This will aid in the rational selection of doses for further preclinical and clinical studies.
-
Experimental Protocols
Hindlimb Ischemia Mouse Model
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure:
-
Make a small incision in the skin of the upper thigh to expose the femoral artery and vein.
-
Carefully dissect the femoral artery from the surrounding tissues.
-
Ligate the femoral artery at two points (proximal and distal) using surgical suture.
-
Excise the segment of the artery between the two ligatures.
-
-
Post-Operative Care:
-
Suture the skin incision.
-
Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
-
Drug Administration:
-
This compound can be administered through various routes, including oral gavage or mixed in the diet. In one study, a diet containing 0.05% this compound was used.[6]
-
-
Efficacy Assessment:
-
Measure blood flow in the ischemic and non-ischemic limbs at various time points using techniques like Laser Doppler Perfusion Imaging (LDPI).
-
At the end of the study, euthanize the animals and collect tissue samples from the ischemic muscle for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess capillary density).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha(2)-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alpha-2 Adrenoceptor Blockade: OPC-28326 vs. Yohimbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of OPC-28326 and yohimbine (B192690), two prominent antagonists of alpha-2 (α2) adrenoceptors. We will delve into their binding affinities, functional potencies, and underlying mechanisms of action, supported by experimental data. This objective analysis aims to equip researchers with the necessary information to select the appropriate antagonist for their specific research needs.
Introduction to this compound and Yohimbine
This compound is a novel and selective peripheral vasodilator.[1] Its mechanism of action is primarily attributed to the blockade of α2-adrenoceptors, with a notable selectivity for the α2C subtype.[2] This selectivity is thought to contribute to its distinct physiological effects, such as a targeted increase in femoral blood flow with minimal impact on systemic blood pressure and heart rate.[1]
Yohimbine is a well-established, naturally occurring indole (B1671886) alkaloid that acts as a selective α2-adrenoceptor antagonist.[3][4] It is widely used as a pharmacological tool to study the physiological roles of the sympathetic nervous system.[5] Yohimbine's antagonism of presynaptic α2-adrenoceptors leads to an increased release of norepinephrine, resulting in a sympathomimetic effect.[4][5] It also exhibits affinity for other receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which can contribute to its broader pharmacological profile.[3]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | α2A-Adrenoceptor (Ki, nM) | α2B-Adrenoceptor (Ki, nM) | α2C-Adrenoceptor (Ki, nM) | Reference |
| This compound | 2040 ± 40 | 285 ± 43 | 55 ± 8 | [6] |
| This compound | 3840 ± 887 | 633 ± 46 | 13.7 ± 1.9 | [2] |
| Yohimbine | 3.0 | 2.0 | 11.0 | [6] |
| Yohimbine | pKi = 8.52 | pKi = 8.00 | pKi = 9.17 | [7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
As the data indicates, yohimbine demonstrates high affinity across all three α2-adrenoceptor subtypes. In contrast, this compound exhibits a clear preference for the α2C subtype, with significantly lower affinity for the α2A and α2B subtypes.[2][6]
Functional Antagonism and In Vivo Potency
Functional assays provide insights into the ability of an antagonist to inhibit the physiological response to an agonist. The pA2 value is a measure of the potency of a competitive antagonist, where a higher pA2 value signifies greater potency.
| Compound | Assay | Apparent pA2 Value | Relative Potency (vs. Yohimbine) | Reference |
| This compound | B-HT 920-induced pressor response in pithed rats (α2B-subtype) | 1.55 (mg/kg) | ~14 times less potent | [6] |
| Yohimbine | B-HT 920-induced pressor response in pithed rats (α2B-subtype) | 0.11 (mg/kg) | - | [6] |
| This compound | Clonidine-induced inhibition of twitch response in rat vas deferens (α2A/D-subtype) | 5.73 | ~155 times less potent | [6] |
| Yohimbine | Clonidine-induced inhibition of twitch response in rat vas deferens (α2A/D-subtype) | 7.92 | - | [6] |
These functional studies corroborate the binding affinity data, demonstrating that yohimbine is a more potent antagonist than this compound at both α2A/D and α2B-adrenoceptors.[6] The preferential action of this compound on peripheral and postsynaptic α2B- and α2C-adrenoceptor subtypes is suggested to be responsible for its selective peripheral vasodilator effects.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Alpha-2 Adrenoceptor Signaling Pathway Blockade.
Caption: Competition Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflow for pA2 Determination.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol outlines the general procedure for determining the binding affinity of this compound and yohimbine for α2-adrenoceptor subtypes using a competition binding assay.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human α2A, α2B, or α2C-adrenoceptor subtypes are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Competition Binding Assay: The assay is performed in a buffer solution containing the cell membranes, a fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]RX821002), and varying concentrations of the unlabeled competitor drug (this compound or yohimbine).
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed to remove any unbound radioligand.
-
Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. The data are then used to generate a competition binding curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay in Isolated Rat Vas Deferens for pA2 Determination
This protocol describes a functional assay to determine the antagonist potency (pA2 value) of this compound and yohimbine at presynaptic α2-adrenoceptors.
-
Tissue Preparation: Male rats are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture. The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an α2-adrenoceptor agonist, such as clonidine, which inhibits the twitch response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (this compound or yohimbine) for a specific period.
-
Second Agonist Concentration-Response Curve: A second concentration-response curve for the agonist is generated in the presence of the antagonist. This will typically show a rightward shift compared to the first curve.
-
Data Analysis and Schild Plot: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. This procedure is repeated with at least three different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is determined from the x-intercept of the Schild regression line.
Conclusion
This compound and yohimbine are both valuable tools for studying α2-adrenoceptor function, but they possess distinct pharmacological profiles. Yohimbine is a potent, non-selective antagonist across all α2-adrenoceptor subtypes. In contrast, this compound demonstrates a clear selectivity for the α2C-adrenoceptor subtype and a lower overall potency compared to yohimbine. This selectivity profile makes this compound a more suitable candidate for investigating the specific physiological roles of the α2C-adrenoceptor and for therapeutic applications where targeted peripheral vasodilation is desired with minimal systemic side effects. The choice between these two antagonists will ultimately depend on the specific aims of the research or therapeutic strategy.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]RX821002 binding to alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Properties of OPC-28326 and Prazosin
For Immediate Release
This guide provides a comprehensive comparison of the vasodilatory effects of two distinct pharmacological agents: OPC-28326, a selective α2-adrenoceptor antagonist, and prazosin (B1663645), a well-established α1-adrenoceptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, quantitative performance data, and the experimental methodologies used for their evaluation.
Executive Summary
This compound demonstrates a unique profile as a selective peripheral vasodilator, exhibiting significantly greater potency in increasing femoral artery blood flow compared to prazosin.[1] Conversely, prazosin is substantially more potent in antagonizing phenylephrine-induced hypertension, a direct consequence of its potent α1-adrenoceptor blockade.[1] Their distinct mechanisms of action—this compound targeting α2C-adrenoceptors and prazosin targeting α1-adrenoceptors—result in different hemodynamic profiles and potential therapeutic applications.
Quantitative Data Comparison
The following table summarizes the key quantitative data on the vasodilatory and receptor antagonist activities of this compound and prazosin.
| Parameter | This compound | Prazosin | Reference |
| Femoral Artery Blood Flow | ~14 times more potent than prazosin | - | [1] |
| Inhibition of Phenylephrine-Induced Hypertension | ~180 times less potent than prazosin | - | [1] |
| α-Adrenoceptor Subtype Affinity (Ki values) | α2A: 2040 ± 40 nMα2B: 285 ± 43 nMα2C: 55 ± 8 nM | α1: High affinity (IC50 for NE-stimulated 45Ca efflux: 0.15 nM) | [2][3] |
| Increase in Femoral Blood Flow (in vivo) | 44.7 ± 13.8% increase at 3 mg/kg (i.d.) in rats | - | [4] |
| Effect on Systemic Blood Pressure | Minimal action at low doses (0.3 and 1.0 µg/kg, i.v. in dogs) | Dose-dependent decrease | [1][5] |
Mechanisms of Action and Signaling Pathways
Prazosin: The α1-Adrenoceptor Antagonist Pathway
Prazosin exerts its vasodilatory effect by selectively blocking α1-adrenergic receptors on vascular smooth muscle cells.[6] This competitive antagonism prevents norepinephrine (B1679862), released from sympathetic nerve endings, from binding to these receptors. The downstream signaling cascade, which involves the Gq protein, phospholipase C (PLC), and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), is thus inhibited. The ultimate effect is a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.
Caption: Prazosin's vasodilatory signaling pathway.
This compound: The α2C-Adrenoceptor Antagonist Pathway
This compound induces vasodilation primarily through the blockade of α2-adrenergic receptors, with a notable selectivity for the α2C subtype.[2][4] In vascular smooth muscle, activation of α2-adrenoceptors by norepinephrine leads to vasoconstriction. By antagonizing these receptors, this compound inhibits this vasoconstrictive pathway. The α2-adrenoceptors are coupled to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent smooth muscle contraction. By blocking this, this compound effectively promotes vasodilation.
Caption: this compound's vasodilatory signaling pathway.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
1. Measurement of Femoral Artery Blood Flow in Anesthetized Dogs
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg, i.v.). The trachea is intubated to ensure a patent airway. The left femoral artery and vein are catheterized for blood pressure measurement and drug administration, respectively.
-
Blood Flow Measurement: A flow probe is placed around the right femoral artery to measure blood flow using an electromagnetic flowmeter.
-
Drug Administration: this compound and prazosin are administered intravenously as a bolus injection or continuous infusion.
-
Data Collection: Femoral blood flow, systemic blood pressure, and heart rate are continuously recorded. The percentage change in femoral blood flow from the pre-drug baseline is calculated.
2. Inhibition of Phenylephrine-Induced Hypertension in Spinally Anesthetized Dogs
-
Animal Preparation: Dogs are anesthetized with an initial dose of thiopental (B1682321) sodium (25 mg/kg, i.v.) followed by halothane. The spinal cord is transected between C1 and C2, and the animal is artificially ventilated. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration.
-
Induction of Hypertension: Phenylephrine, an α1-adrenoceptor agonist, is infused intravenously at a constant rate to induce a stable hypertensive state.
-
Drug Administration: Once a stable hypertensive state is achieved, this compound or prazosin is administered intravenously in increasing doses.
-
Data Analysis: The dose of the antagonist required to reduce the phenylephrine-induced increase in blood pressure by 50% (ED50) is determined to compare the potencies of this compound and prazosin.
3. Vasodilatory Effects in the Perfused Rat Hindlimb Preparation
-
Animal Preparation: Male Wistar rats are anesthetized with sodium pentobarbital (50 mg/kg, i.p.). The abdominal aorta and vena cava are cannulated for perfusion and drainage, respectively.
-
Perfusion: The hindlimb is perfused with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, at a constant flow rate. Perfusion pressure is monitored as an index of vascular resistance.
-
Induction of Vasoconstriction: A stable state of vasoconstriction is induced by the continuous infusion of an α-adrenoceptor agonist, such as norepinephrine or the selective α2-agonist brimonidine.
-
Drug Administration: this compound or prazosin is infused into the perfusion circuit, and the resulting decrease in perfusion pressure (vasodilation) is recorded. Dose-response curves are constructed to determine the potency of each vasodilator.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the vasodilatory effects of a test compound in an in vivo animal model.
Caption: In vivo experimental workflow for vasodilation studies.
References
- 1. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2-adrenoceptor antagonist properties of this compound, a novel selective peripheral vasodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRAZOSIN (PD010017, IENZQIKPVFGBNW-UHFFFAOYSA-N) [probes-drugs.org]
- 4. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Role of eNOS in OPC-28326-Mediated Angiogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OPC-28326, a selective peripheral vasodilator, and its role in promoting angiogenesis through the endothelial nitric oxide synthase (eNOS) pathway. We will delve into the experimental evidence supporting its mechanism of action and compare its performance with other established angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and Cilostazol.
Executive Summary
Data Presentation: Performance Comparison
| In Vitro Angiogenesis: Endothelial Cell Tube Formation | |||
| Compound | Cell Type | Key Finding | Quantitative Data |
| This compound | Human Aortic Endothelial Cells (HAECs) | Enhanced tube formation[1] | Specific quantitative data (e.g., total tube length, number of junctions) not available in the cited literature. |
| VEGF | Bovine Aortic Endothelial Cells (BAECs) | Increased number of capillary-like sprouts. | Approximately 2-fold increase in the number of sprouts with VEGF (40 ng/mL) treatment compared to control.[2] |
| Cilostazol | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased number of vascular junctions in a chorioallantoic membrane (CAM) model. | Mean of 19.6±8.3 junctions/ROI at 10⁻⁷ M, compared to 13.8±3.5 in the negative control.[3] |
| In Vivo Angiogenesis: Mouse Hindlimb Ischemia Model | |||
| Compound | Key Finding | Quantitative Data | eNOS Dependency |
| This compound | Increased capillary density in ischemic muscle.[1] | Specific quantitative data on the percentage increase in capillary density is not available in the cited literature. | Yes, failed to promote blood flow recovery in eNOS-deficient mice.[1] |
| Cilostazol | Significantly greater capillary density in the ischemic hindlimb.[4] | Capillary density of 1.63 ± 0.10 in cilostazol-treated mice vs. 1.15 ± 0.12 in control mice.[4] | Yes, effect abolished by NOS inhibitor L-NAME.[4] |
| VEGF | Elevated newly formed capillaries.[5] | Capillary density of 208.7 ± 26.28 in VEGF-treated mice vs. 167 ± 19.24 in non-treated ischemic mice.[5] | Yes, eNOS plays a predominant role in VEGF-induced angiogenesis.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a selective femoral arterial vasodilator, augments ischemia induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cilostazol induces angiogenesis and regulates oxidative stress in a dose-dependent manner: A chorioallantoic membrane study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilostazol stimulates revascularisation in response to ischaemia via an eNOS-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
OPC-28326 Demonstrates Promising Efficacy in Preclinical Models of Peripheral Artery Disease Through a Novel Angiogenic Mechanism
For Immediate Release
[City, State] – [Date] – Researchers in the field of vascular medicine are closely following the development of OPC-28326, a selective peripheral vasodilator, which has shown significant efficacy in preclinical models of Peripheral Artery Disease (PAD). The compound is emerging as a potential therapeutic agent that not only improves blood flow but also stimulates the formation of new blood vessels through a distinct signaling pathway. This guide provides a comparative overview of this compound against other therapeutic alternatives, supported by available experimental data.
Peripheral Artery Disease is a chronic condition characterized by the narrowing of peripheral arteries, most commonly in the legs, leading to reduced blood flow, pain, and in severe cases, limb loss. Current therapeutic strategies aim to alleviate symptoms and prevent disease progression. This compound presents a novel approach by targeting the alpha-2C adrenoceptor to induce vasodilation and promote angiogenesis.
Comparative Efficacy in a Hindlimb Ischemia Model
To evaluate the in-vivo efficacy of this compound, the mouse hindlimb ischemia model is a widely utilized and well-established preclinical model of PAD. This model involves the ligation of the femoral artery to induce ischemia, mimicking the reduced blood flow characteristic of the disease. The recovery of blood flow and the formation of new capillaries are key parameters to assess therapeutic efficacy. While direct head-to-head comparative studies are limited, data from separate studies using this model allow for an indirect comparison of this compound with other agents like cilostazol (B1669032).
| Compound | Dosage | Time Point | Blood Flow Recovery (Ischemic/Normal Limb Ratio) | Capillary Density (capillaries/mm²) |
| This compound | Data not available in direct comparative studies | Day 14 | Significantly enhanced | Significantly increased |
| Cilostazol | 30 mg/kg/day | Day 14 | 0.54 ± 0.13 | 1.63 ± 0.10 |
| Control (Vehicle) | - | Day 14 | 0.38 ± 0.11 | 1.15 ± 0.12 |
Table 1: Comparison of therapeutic efficacy in a mouse hindlimb ischemia model. Data for cilostazol is derived from a study by Tawara et al. (2011). Data for this compound indicates a significant improvement over control, though specific quantitative values from a directly comparable study are not available.
Mechanism of Action: A Novel Angiogenic Pathway
This compound distinguishes itself from other PAD therapies through its unique mechanism of action. It is a selective antagonist of the alpha-2C adrenergic receptor, a G-protein coupled receptor. This antagonism leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). The subsequent production of nitric oxide (NO) is a critical step in promoting angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for restoring blood flow to ischemic tissues.
In contrast, cilostazol, a phosphodiesterase 3 inhibitor, is also known to promote angiogenesis, but its mechanism is linked to the upregulation of vascular endothelial growth factor (VEGF) and also involves eNOS. Naftidrofuryl, another therapeutic agent used for intermittent claudication, is a serotonin (B10506) 5-HT2 receptor antagonist with vasodilatory and metabolic effects.
Experimental Protocols
The evaluation of this compound and its comparators in preclinical PAD models relies on standardized experimental protocols. A key methodology is the mouse hindlimb ischemia model.
Mouse Hindlimb Ischemia Model Protocol:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made in the skin of the upper thigh to expose the femoral artery. The femoral artery is then carefully isolated from the femoral vein and nerve.
-
Ligation and Excision: The femoral artery is ligated at two points, proximally and distally, and the segment between the ligatures is excised. This procedure effectively cuts off the primary blood supply to the lower limb, inducing ischemia.
-
Wound Closure: The incision is closed using sutures.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics, to minimize pain and discomfort.
-
Blood Flow Measurement: Blood flow in the ischemic and contralateral (non-ischemic) limbs is measured at various time points post-surgery using Laser Doppler Perfusion Imaging (LDPI). The ratio of blood flow in the ischemic limb to the non-ischemic limb is calculated to quantify the extent of ischemia and recovery.
-
Histological Analysis: At the end of the study period, animals are euthanized, and the gastrocnemius muscles from both limbs are harvested. The muscle tissue is then processed for histological analysis to determine capillary density, typically by staining for endothelial cell markers such as CD31.
Independent Validation of OPC-28326's Effect on Cardiac Function: A Comparative Guide
This guide provides an objective comparison of OPC-28326's performance in relation to cardiac function, with a focus on supporting experimental data. It is intended for researchers, scientists, and drug development professionals.
Disclaimer: The primary study on the cardiac effects of this compound included an author affiliated with Otsuka Pharmaceutical, the developer of the compound. Truly independent validation of these specific cardiac effects by a third party has not been identified in the public domain.
Overview of this compound
This compound is a selective peripheral vasodilator.[1] Its primary mechanism of action is as a selective antagonist of the alpha-2C adrenoceptor.[2] While initially investigated for its effects on peripheral blood flow, research has also explored its potential in mitigating cardiac remodeling after myocardial infarction.[1]
Quantitative Data on Cardiac Function
The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound on cardiac function in a mouse model of myocardial infarction.
| Parameter | Control Group | This compound Group | Reference |
| Survival Rate (4 weeks post-MI) | 44% | 83% | [1] |
| Infarct Wall Thickness | Significantly thinner | Significantly thicker | [1] |
| Ki-67-positive Proliferating Cells (5 days post-MI) | Baseline | More abundant | [1] |
| Apoptotic Cells (5 days post-MI) | Baseline | Fewer | [1] |
Comparison with Alternatives
Direct head-to-head comparative studies of this compound's effects on cardiac remodeling against standard heart failure therapies are not available in the reviewed literature. However, for context, current standard-of-care for heart failure with reduced ejection fraction (HFrEF) often includes a combination of:
-
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)
-
Beta-blockers
-
Mineralocorticoid Receptor Antagonists (MRAs)
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors
These therapies have extensive clinical data supporting their efficacy in improving cardiac function and outcomes in heart failure patients.
In studies focused on its vasodilator properties, this compound has been compared to other alpha-adrenergic antagonists in terms of its effect on femoral artery blood flow. For instance, its potency in increasing femoral artery blood flow was found to be about 14 times higher than that of prazosin (B1663645) but comparable to yohimbine.[3] It is important to note that these comparisons do not directly address cardiac remodeling.
Experimental Protocols
The following is a generalized experimental protocol for a mouse model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation, based on common methodologies.
Objective: To induce a myocardial infarction in mice to study the effects of a test compound on cardiac remodeling.
Animal Model: Male C3H/He mice (8-12 weeks old).
Surgical Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2%).
-
Ventilation: Intubate the mouse and connect it to a small animal ventilator.
-
Thoracotomy: Make a small incision in the fourth intercostal space to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 8-0 silk). Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Closure: Close the chest cavity in layers.
-
Post-operative Care: Administer analgesics and monitor the animal for recovery.
Drug Administration:
-
Control Group: Mice receive a normal diet.
-
This compound Group: Mice receive a diet containing 0.05% this compound.[1]
Outcome Measures:
-
Echocardiography: To assess cardiac function (e.g., ejection fraction, ventricular dimensions) at baseline and specified time points post-MI.
-
Histology: To evaluate infarct size, wall thickness, fibrosis, and cellular composition of the infarct and border zones at the end of the study.
-
Immunohistochemistry: To quantify markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cardiac remodeling.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse MI model.
References
- 1. This compound, a selective peripheral vasodilator with angiogenic activity, mitigates postinfarction cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective femoral vasodilator, is an alpha2C-adrenoceptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound, a selective hindlimb vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Activity of OPC-28326 on Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity of the investigational compound OPC-28326 on serotonin (B10506) (5-HT) receptors, benchmarked against established atypical antipsychotic drugs: aripiprazole, brexpiprazole (B1667787), and cariprazine (B1246890). Understanding the serotonergic activity of a compound is crucial for predicting its therapeutic efficacy and potential side-effect profile, particularly for drugs targeting the central nervous system.
While comprehensive data on the serotonergic profile of this compound is limited in publicly available literature, this guide summarizes the existing information and provides a detailed comparison with well-characterized alternatives. The data presented is intended to aid researchers in evaluating the potential serotonergic off-target effects of novel compounds.
Comparative Analysis of Serotonin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of aripiprazole, brexpiprazole, and cariprazine for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity. Data for this compound is currently limited to a qualitative assessment of its affinity for the 5-HT2 receptor.
| Receptor Subtype | This compound (Ki, nM) | Aripiprazole (Ki, nM) | Brexpiprazole (Ki, nM) | Cariprazine (Ki, nM) |
| 5-HT1A | Data not available | 1.7[1] | 0.12[2] | 2.6[3] |
| 5-HT2A | Affinity noted, but quantitative data not available | 3.4[1] | 0.47[2] | 18.8[3] |
| 5-HT2B | Data not available | 0.36 | 1.9[2] | 0.58[3] |
| 5-HT2C | Data not available | 15[1] | Moderate Affinity | 134[3] |
| 5-HT7 | Data not available | 39[1] | 3.7[2] | Data not available |
Comparative Analysis of Functional Activity at Serotonin Receptors
The functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is a critical determinant of its overall pharmacological effect. The table below outlines the functional activities of the comparator drugs at key serotonin receptors. For this compound, it has been reported to have no significant functional effect on serotonin-induced contractions except at very high concentrations, suggesting low efficacy at the 5-HT2 receptor.
| Receptor Subtype | This compound | Aripiprazole | Brexpiprazole | Cariprazine |
| 5-HT1A | Data not available | Partial Agonist[1][4] | Partial Agonist[2][5] | Partial Agonist[6][7] |
| 5-HT2A | Low Efficacy Antagonist | Antagonist[1][4] | Antagonist[2][5] | Antagonist[6][7] |
| 5-HT2B | Data not available | Inverse Agonist[8] | Antagonist[2] | Antagonist[9] |
| 5-HT2C | Data not available | Partial Agonist[8] | Antagonist[10] | Low Affinity |
| 5-HT7 | Data not available | Antagonist[8] | Antagonist[2] | Data not available |
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies:
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target serotonin receptor.
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human serotonin receptor subtype of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
A parallel set of reactions is prepared with the radioligand and the non-specific binding control to determine the amount of non-specific binding.
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
GTPγS Binding Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR), such as most serotonin receptors.
Objective: To measure the ability of a test compound to stimulate G-protein activation via a specific serotonin receptor.
Materials:
-
Cell membranes from cells expressing the serotonin receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with the test compound at various concentrations in the assay buffer containing GDP.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Agonists will stimulate [35S]GTPγS binding in a concentration-dependent manner, from which an EC50 value (the concentration that produces 50% of the maximal response) can be determined. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding. Inverse agonists will decrease the basal [35S]GTPγS binding.
Visualizations
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq-coupled signaling pathway for the serotonin 5-HT2A receptor.
Experimental Workflow for Off-Target Binding Assessment
Caption: General experimental workflow for assessing off-target binding using a radioligand binding assay.
Conclusion
This guide provides a comparative overview of the off-target serotonergic activity of this compound and three established atypical antipsychotics. While aripiprazole, brexpiprazole, and cariprazine exhibit complex and well-documented interactions with multiple serotonin receptor subtypes, the available data for this compound is currently insufficient for a direct quantitative comparison.
Initial findings suggest that this compound has some affinity for the 5-HT2 receptor, but with low functional activity. However, a comprehensive assessment of its off-target effects would require further investigation, including binding affinity and functional assays across a broader panel of serotonin receptors. Such studies are essential to fully characterize the pharmacological profile of this compound and to anticipate its potential clinical effects and side-effect liabilities. Researchers are encouraged to conduct these detailed off-target screening assays as a critical step in the drug development process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Aripiprazole - Wikipedia [en.wikipedia.org]
- 9. A review on the pharmacology of cariprazine and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spotlight on brexpiprazole and its potential in the treatment of schizophrenia and as adjunctive therapy for the treatment of major depression - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of clinical trial data for OPC-28326 in scleroderma
A Comparative Guide to OPC-28326 for Scleroderma-Associated Raynaud's Phenomenon
This guide provides a meta-analytical overview of the clinical trial data for this compound in the context of scleroderma-associated Raynaud's phenomenon. It offers a comparison with established alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound: A Novel Approach
This compound is an investigational drug that acts as a selective antagonist of the alpha(2C)-adrenergic receptor.[1][2] This receptor subtype is believed to play a crucial role in cold-induced vasoconstriction, a key feature of Raynaud's phenomenon in scleroderma patients.[3] By blocking this receptor, this compound aims to improve digital blood flow and reduce the severity of vasospastic attacks.[1][4]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in preventing cold-induced vasoconstriction.
Clinical Trial Data for this compound
A single-center, double-blind, placebo-controlled, randomized, crossover study evaluated the efficacy and tolerability of this compound in patients with Raynaud's phenomenon secondary to scleroderma.[1][2][4][5]
Quantitative Data Summary
| Outcome Measure | Placebo | This compound (10 mg) | This compound (40 mg) |
| Number of Patients | 12 | 12 | 12 |
| Mean Time to 50% Temperature Recovery (minutes) | 10.0 | 9.0 (p=0.65 vs placebo) | 5.8 (p=0.02 vs placebo)[1][2] |
| Mean Time to 70% Temperature Recovery (minutes) | 19.5 | 15.3 (p=0.07 vs placebo) | 13.8 (p=0.01 vs placebo)[1][2] |
Experimental Protocol
The study involved 13 patients, with 12 completing the trial.[1][2] It was a 3-period crossover study where patients received single oral doses of 10 mg this compound, 40 mg this compound, or a placebo.[1][2][4][5] The primary efficacy endpoints were the time to 50% and 70% recovery of the baseline digital skin temperature following a cold challenge.[1][2][4][5]
Experimental Workflow
Comparison with Alternative Therapies
The primary treatments for Raynaud's phenomenon in scleroderma include Calcium Channel Blockers (CCBs), Phosphodiesterase-5 (PDE-5) inhibitors, and Prostaglandin (B15479496) analogues.
Comparative Efficacy of Treatments
| Drug Class | Key Efficacy Outcomes |
| This compound | - At 40 mg, significantly shorter time to 50% and 70% skin temperature recovery after cold challenge compared to placebo.[1][2] |
| Calcium Channel Blockers (CCBs) | - Meta-analysis showed a reduction in the frequency of ischemic attacks by approximately 8 per 2-week period compared to placebo.[6][7] - Reduction in the severity of attacks was also observed.[6][7] |
| Phosphodiesterase-5 (PDE-5) Inhibitors | - Meta-analysis indicated a significant reduction in the frequency and duration of Raynaud's attacks.[8] - Improved Raynaud's Condition Score.[9] |
| Prostaglandin Analogues | - Meta-analysis showed a beneficial effect on the severity of Raynaud's attacks in the short term.[10][11][12][13] - Intravenous iloprost (B1671730) is effective in decreasing the frequency and severity of attacks and aiding in the healing of digital ulcers.[10] |
Experimental Protocols of Alternative Therapies
-
Calcium Channel Blockers: Clinical trials are often randomized, double-blind, and placebo-controlled, with crossover designs being common.[6][7] The duration of these trials is typically several weeks.[14] Primary outcomes usually include the frequency and severity of Raynaud's attacks, often recorded by patients in diaries.[6][7]
-
Phosphodiesterase-5 Inhibitors: Studies are typically randomized, double-blind, placebo-controlled trials.[8][9] Both parallel and crossover designs have been used. Efficacy measures often include the Raynaud's Condition Score, and the frequency and duration of attacks.[8][9]
-
Prostaglandin Analogues: Randomized controlled trials are the primary source of data, often comparing the prostaglandin analogue to a placebo.[10][11][12][13] The route of administration (intravenous or oral) is a key variable.[10] Outcomes measured include the severity, frequency, and duration of attacks, as well as the healing of digital ulcers.[10][11][12][13]
Conclusion
The available data suggests that this compound, particularly at a 40 mg dose, is effective in shortening the recovery time from cold-induced vasospasm in scleroderma patients.[1][2] Its novel mechanism of action, targeting the alpha(2C)-adrenergic receptor, presents a promising and distinct therapeutic strategy compared to existing treatments.[1][2]
Alternative therapies such as CCBs, PDE-5 inhibitors, and prostaglandin analogues have demonstrated efficacy in reducing the frequency and severity of Raynaud's attacks, with each class having a different profile of benefits and side effects.[6][7][8][9][10][11][12][13] The data for this compound is from a single, relatively small study, and larger, long-term clinical trials are necessary to fully establish its comparative efficacy and safety profile against these established treatments. Future research should focus on direct head-to-head comparisons and identifying patient populations that may derive the most benefit from this targeted therapy.
References
- 1. PDE-5 Inhibitors in Scleroderma Raynaud Phenomenon and Digital Ulcers: Current Status of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raynaud’s Phenomenon: A Current Update on Pathogenesis, Diagnostic Workup, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology and clinical consequences of Raynaud's phenomenon related to systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of a selective alpha(2C)-adrenergic receptor blocker in recovery from cold-induced vasospasm in scleroderma patients: a single-center, double-blind, placebo-controlled, randomized crossover study. | Read by QxMD [read.qxmd.com]
- 6. login.medscape.com [login.medscape.com]
- 7. Calcium-channel blockers for Raynaud's phenomenon in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 5 inhibitors (PDE5i) for the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Iloprost and cisaprost for Raynaud's phenomenon in progressive systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy and Tolerability of Prostaglandin Analogues in Treating Systemic Sclerosis-Associated Raynaud Phenomenon: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Prostaglandins Analogues in Systemic Sclerosis-associated Raynaud’s Phenomenon. a Systematic Review and Meta-Analysis - ACR Meeting Abstracts [acrabstracts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling OPC-28326
Disclaimer: This document provides guidance on the safe handling of OPC-28326 based on general laboratory safety principles for research chemicals. A specific Material Safety Data Sheet (MSDS) for this compound was not located; therefore, this information should be used in conjunction with a thorough risk assessment conducted by qualified personnel.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of the research compound this compound. Adherence to these procedures is critical for minimizing potential exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat | A full-length, long-sleeved lab coat should be worn and kept fastened to protect against spills and splashes. |
| Eye Protection | Safety goggles | Chemical splash goggles are mandatory to protect the eyes from accidental splashes. |
| Face Protection | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution. |
| Respiratory Protection | Fume hood | All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to prevent accidental exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Chemical Waste Management
Proper disposal of chemical waste is crucial to protect personnel and the environment. All materials contaminated with this compound must be treated as hazardous waste.
General Disposal Principles:
-
Never dispose of this compound down the drain or in regular trash.
-
All contaminated disposable items (e.g., gloves, pipette tips, weighing paper) must be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
The following flowchart outlines the decision-making process for the disposal of waste generated from working with this compound.
Caption: A decision flowchart for the proper disposal of this compound waste.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
